HS 014 Peptide: Mechanism of Action & Experimental Framework
This technical guide details the molecular architecture, pharmacodynamics, and experimental utility of HS 014 , a potent and selective Melanocortin-4 Receptor (MC4R) antagonist. Technical Guide for Drug Development & Neu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the molecular architecture, pharmacodynamics, and experimental utility of HS 014 , a potent and selective Melanocortin-4 Receptor (MC4R) antagonist.
Technical Guide for Drug Development & Neuropharmacology
Executive Summary
HS 014 is a synthetic, cyclic dodecapeptide that functions as a selective antagonist at the neural melanocortin-4 receptor (MC4R). Unlike non-selective ligands (e.g., SHU9119), HS 014 distinguishes itself by a specific affinity profile that favors MC4R over MC3R, making it a critical tool for dissecting the non-redundant roles of these receptors in energy homeostasis and nociception.
Primary Utility: Investigation of central feeding circuits (hyperphagia induction) and cachexia models.
Key Mechanism: Competitive antagonism of
-MSH at the orthosteric binding site of MC4R, preventing Gs-mediated cAMP accumulation.
Structural Signature: A disulfide-bridged cyclic core (Cys1–Cys8) constraining the pharmacophore His-D-Nal-Arg-Trp.[1]
Molecular Architecture
HS 014 is derived from the
-MSH structure but modified for antagonism and stability. The inclusion of D-2-Naphthylalanine (D-2-Nal) at position 4 is the critical determinant for its antagonist activity, a structural motif shared with other antagonists like SHU9119 and HS024.
Sequence & Chemical Structure
Full Sequence: Ac-Cys-Glu-His-D-2Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2[1][2][3]
Cyclization: Disulfide bridge between Cys1 and Cys8 .[1]
Pharmacophore: The His-D-2Nal-Arg-Trp motif is locked in a
-turn conformation by the cystine knot, mimicking the active site of the agouti-related protein (AgRP) inverse loop.
Structural Visualization
The following diagram illustrates the cyclic constraints and the C-terminal tail that stabilizes the receptor-ligand complex.
Figure 1: Structural topology of HS 014 showing the disulfide cyclization (Cys1-Cys8) that constrains the pharmacophore.[1]
Pharmacodynamics at MC4 Receptor[1][2][4][5][6][7]
Binding Affinity Profile (
)
HS 014 exhibits high affinity for MC4R.[1] While it binds to other melanocortin receptors, its ratio of selectivity (MC4R vs MC3R) allows for differentiation of receptor subtypes in vivo at controlled doses.
Receptor Subtype
(nM)
Functional Activity
Biological Relevance
hMC4R
3.16
Antagonist
Regulation of food intake, energy expenditure.
hMC3R
54.4
Antagonist
Autoinhibitory feedback, feed efficiency.
hMC1R
108
Agonist/Partial
Pigmentation (peripheral).
hMC5R
694
Agonist/Partial
Exocrine gland function.
Data Source: Schiöth et al., Br J Pharmacol. 1998.[1]
Mechanism of Signal Blockade
Upon binding to the MC4R, HS 014 occupies the orthosteric pocket but fails to induce the transmembrane conformational change required to release the G
s protein. This prevents the activation of Adenylyl Cyclase (AC), thereby blocking the cAMP signaling cascade normally triggered by -MSH.
To generate high-purity HS 014, Fmoc chemistry is required. The critical step is the formation of the disulfide bridge between Cys1 and Cys8.
Reagents:
Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).
Coupling: HBTU/HOBt or HATU/HOAt.
Deprotection: 20% Piperidine in DMF.
Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O.
Protocol:
Assembly: Synthesize the linear sequence Ac-Cys(Trt)-Glu(OtBu)-His(Trt)-D-2Nal-Arg(Pbf)-Trp(Boc)-Gly-Cys(Trt)-Pro-Pro-Lys(Boc)-Asp(OtBu)-Resin.
Cleavage & Deprotection: Treat resin with TFA cocktail for 3 hours. Precipitate in cold diethyl ether.
Cyclization (Oxidation):
Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
Stir open to air for 24–48 hours or add dilute H2O2 dropwise.
Monitor by HPLC (shift in retention time) and LC-MS (mass -2 Da).
Subjects: Male Wistar rats (250–300g), singly housed.
Cannulation: Stereotaxic implantation of a guide cannula into the lateral ventricle (ICV).
Administration:
Inject HS 014 (0.1, 1.0, 3.3 nmol) in 5
L artificial CSF.
Control: Vehicle (aCSF) alone.
Measurement: Measure food intake at 1h, 2h, 4h, and 24h post-injection in satiated (free-feeding) rats.
Expected Outcome: Significant, dose-dependent increase in food intake (hyperphagia) within the first 4 hours compared to vehicle.[5]
References
Schiöth HB, et al. (1998).[1][6] "Discovery of novel melanocortin4 receptor selective MSH analogues." British Journal of Pharmacology, 124(1):75-82.[1]
Kask A, et al. (1998). "Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats."[1][5] Biochemical and Biophysical Research Communications, 245(1):260-263.
Vergoni AV, et al. (1999). "Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on morphine's effect on food intake and nociception."[1] European Journal of Pharmacology, 369(1):11-15.
MedChemExpress. "HS014 Product Information and Biological Activity."
Adan RA, et al. (2006). "The MC4 receptor and control of appetite."[5] British Journal of Pharmacology, 149(7):815-827.
An In-Depth Technical Guide to the Selective Melanocortin-4 Receptor Antagonist Properties of HS014
Abstract The melanocortin-4 receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) implicated in the central regulation of energy homeostasis, appetite, and metabolism.[1][2][3] Its critical role has rendered it...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The melanocortin-4 receptor (MC4R) is a pivotal G protein-coupled receptor (GPCR) implicated in the central regulation of energy homeostasis, appetite, and metabolism.[1][2][3] Its critical role has rendered it a significant target for the development of therapeutics aimed at treating obesity and cachexia.[1][4] This technical guide provides a comprehensive overview of HS014, a potent and selective antagonist of the MC4R. We will delve into the molecular and pharmacological properties of HS014, its mechanism of action, and detailed protocols for its in vitro and in vivo characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the melanocortin system and the development of novel therapeutics targeting the MC4R.
Introduction: The Melanocortin System and the Role of MC4R
The melanocortin system is a crucial signaling pathway in the central nervous system that governs various physiological processes, including energy balance, inflammation, and sexual function.[4] This system comprises five distinct melanocortin receptors (MC1R-MC5R), endogenous agonist peptides derived from pro-opiomelanocortin (POMC) such as α-melanocyte-stimulating hormone (α-MSH), and endogenous antagonists like agouti-related protein (AgRP).[4]
Among the melanocortin receptors, the MC4R is predominantly expressed in the brain, particularly in the hypothalamus, a key region for regulating appetite and energy expenditure.[4][5] Activation of MC4R by agonists like α-MSH leads to a reduction in food intake and an increase in energy expenditure, promoting a lean phenotype.[3] Conversely, antagonism or genetic deficiency of the MC4R results in hyperphagia, decreased energy expenditure, and obesity.[1][2][3] This fundamental role in energy homeostasis makes the MC4R a highly attractive target for pharmacological intervention in metabolic disorders.[6]
HS014 has emerged as a valuable research tool and a potential therapeutic lead due to its high potency and selectivity as an MC4R antagonist.[7][8] Understanding its properties and the methodologies to evaluate its activity is essential for advancing research in this field.
Molecular Profile of HS014
Chemical Properties
HS014 is a cyclic peptide analogue of α-MSH.[9] While the precise chemical structure is not widely disclosed in public literature, its classification as a cyclic peptide provides insights into its general structural features and synthetic strategies. The cyclic nature of the peptide often contributes to increased stability and receptor affinity compared to linear peptides.
Selectivity and Affinity
HS014 exhibits a high degree of selectivity for the human MC4R over other melanocortin receptor subtypes. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the physiological functions of the MC4R. The binding affinities (Ki) of HS014 for the cloned human melanocortin receptors are summarized in the table below.[7][8]
Receptor
Ki (nM)
MC4R
3.16
MC1R
108
MC3R
54.4
MC5R
694
Table 1: Binding affinities of HS014 for human melanocortin receptors.[7][8]
The data clearly demonstrates that HS014 possesses a significantly higher affinity for MC4R compared to other melanocortin receptors, establishing it as a selective MC4R antagonist.
Mechanism of Action: Antagonism of MC4R Signaling
The MC4R is a Gs-coupled GPCR.[10] Upon binding of an agonist like α-MSH, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[11] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the physiological effects of MC4R activation, such as reduced food intake.
HS014 functions as a competitive antagonist at the MC4R. It binds to the receptor but does not elicit the conformational change required for Gs protein activation and subsequent cAMP production.[12] By occupying the binding site, HS014 prevents the endogenous agonist α-MSH from binding and activating the receptor, thereby inhibiting the downstream signaling cascade.[12]
Figure 1: MC4R signaling pathway and the antagonistic action of HS014.
In Vitro Characterization of HS014
The in vitro characterization of an MC4R antagonist like HS014 involves a series of assays to determine its binding affinity and functional activity.
Radioligand Binding Assay
Principle: This assay quantifies the affinity of HS014 for the MC4R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand is [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH. The concentration of HS014 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Ki) is calculated.
Step-by-Step Methodology:
Cell Culture and Membrane Preparation:
Culture cells stably expressing the human MC4R (e.g., HEK293 or CHO cells).
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
Binding Assay:
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
Add increasing concentrations of unlabeled HS014.
Add a fixed concentration of the radioligand [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity MC4R ligand.
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
Separation and Detection:
Separate the bound and free radioligand by rapid filtration through a glass fiber filter plate.
Wash the filters with ice-cold buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the HS014 concentration.
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand binding assay.
Functional Assay: cAMP Measurement
Principle: This assay measures the ability of HS014 to inhibit the agonist-induced production of cAMP in cells expressing the MC4R. A decrease in the agonist-stimulated cAMP level in the presence of HS014 indicates its antagonistic activity.
Step-by-Step Methodology:
Cell Culture:
Seed MC4R-expressing cells into a 96-well plate and culture overnight.
Assay Procedure:
Wash the cells with a suitable buffer.
Pre-incubate the cells with increasing concentrations of HS014 for a defined period (e.g., 15-30 minutes).
Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Incubate for a specific time (e.g., 30 minutes) to allow for cAMP accumulation.
cAMP Detection:
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on:
Plot the cAMP levels against the logarithm of the HS014 concentration.
Determine the IC₅₀ value, which is the concentration of HS014 that causes a 50% inhibition of the maximal agonist-induced cAMP response.
In Vivo Characterization of HS014
In vivo studies are essential to evaluate the physiological effects of HS014. These studies are typically conducted in animal models, most commonly rats and mice.
Assessment of Food Intake and Body Weight
Principle: Based on the known function of MC4R in regulating appetite, a selective antagonist like HS014 is expected to increase food intake and body weight.
Step-by-Step Methodology:
Animal Model:
Use adult male rats (e.g., Wistar or Sprague-Dawley) housed individually with ad libitum access to food and water.
For central administration, surgically implant a cannula into a lateral cerebral ventricle (intracerebroventricular, ICV) or directly into specific brain regions.[7]
Drug Administration:
Dissolve HS014 in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
Administer HS014 via the implanted cannula at various doses.[9][14] A control group should receive the vehicle alone.
Measurement of Food Intake:
After administration, return the animals to their home cages with a pre-weighed amount of food.
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.[9][15]
Measurement of Body Weight:
Record the body weight of the animals daily throughout the study period.
Data Analysis:
Compare the food intake and body weight changes between the HS014-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Causality Behind Experimental Choices: ICV administration is chosen to directly target the central nervous system where MC4R is predominantly expressed, bypassing the blood-brain barrier and allowing for a direct assessment of the compound's central effects on appetite.[14] The use of a vehicle control group is critical to ensure that any observed effects are due to HS014 and not the administration procedure or the vehicle itself.
Therapeutic Implications and Future Directions
The potent and selective MC4R antagonist properties of HS014 position it as a valuable tool for both basic research and potential therapeutic applications.
Research Tool: HS014 allows for the precise investigation of the physiological roles of the MC4R in various processes, including energy homeostasis, pain perception, and sexual function.[16][17]
Therapeutic Potential:
Cachexia: The ability of MC4R antagonists to increase food intake and body weight suggests their potential in treating cachexia, a wasting syndrome associated with chronic diseases like cancer, AIDS, and renal failure.[1]
Anorexia: HS014 and other MC4R antagonists could potentially be used to treat anorexia nervosa and other eating disorders characterized by reduced food intake.
Pain Management: Studies have indicated that MC4R antagonists may enhance the analgesic effects of opioids, suggesting a potential role in pain management.[17]
Future research should focus on the development of orally bioavailable, small-molecule MC4R antagonists with favorable pharmacokinetic profiles.[1] Further clinical investigations are necessary to establish the safety and efficacy of MC4R antagonists in human populations for various therapeutic indications. While several MC4R agonists have been approved for treating certain forms of obesity, no MC4R antagonist has yet been approved for clinical use, highlighting an area of unmet medical need.[18]
Conclusion
HS014 is a potent and selective MC4R antagonist that serves as an invaluable tool for elucidating the complex roles of the melanocortin system. Its ability to robustly increase food intake and body weight in preclinical models underscores the therapeutic potential of MC4R antagonism for conditions such as cachexia and anorexia. The detailed methodologies presented in this guide provide a framework for the comprehensive in vitro and in vivo characterization of HS014 and other novel MC4R modulators, paving the way for future discoveries and the development of innovative therapeutics.
References
Al-Kuraishy HM, Al-Gareeb AI, Hussan AMA, Al-Niemi MS, Al-Buhadily AK, Ali I.
Kask A, Rägo L, Mutulis F, et al.
Li G, Yin Y, Li G. Melanocortin-4 Receptor as a New Target for Drug Development.
Vergoni AV, Schiöth HB, Degryse A, et al. HS014, a selective melanocortin-4 (MC4) receptor antagonist, modulates the behavioral effects of morphine in mice. Psychopharmacology (Berl). 2005;180(2):279-285.
Al-Kuraishy, H. M., Al-Gareeb, A. I., Hussan, A. M. A., Al-Niemi, M. S., Al-Buhadily, A. K., & Ali, I. (2021). Influence of Selective Melanocortin-4 Receptor Antagonist HS014 on Hypersensitivity After Nervous System Injuries in a Model of - Semantic Scholar. Cureus, 13(9), e17687.
Marks DL, Hsoon SS, Loidl-Stahlhofen A, et al.
Kask A, Mutulis F, Muceniece R, et al. Selective Antagonist for the Melanocortin 4 Receptor (HS014) Increases Food Intake in Free-Feeding Rats. Biochem Biophys Res Commun. 1998;245(1):90-93.
Saleh N, Kleinau G, Heyder NA, et al. Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor. Front Mol Biosci. 2018;5:86.
Ghamari-Langroudi M, Västrik E, Cone RD. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology. Endocr Rev. 2010;31(1):1-29.
Serova LI, Laukova M, Sabban EL. Blockage of melanocortin-4 receptors by intranasal HS014 attenuates single prolonged stress-triggered changes in several brain regions. Neuroscience. 2013;250:534-543.
Foster AC, Chen C. Melanocortin-4 receptor antagonists as potential therapeutics in the treatment of cachexia. Curr Top Med Chem. 2007;7(11):1131-1136.
Butler AA, Cone RD. Melanocortin-4 receptor-regulated energy homeostasis. Endocrinology. 2002;143(8):2843-2846.
ClinicalTrials.gov. To Evaluate the Safety, Tolerability, Pharmacokinetics and Food Effects of IMM-H014 in Healthy Subjects. Accessed February 7, 2026. [Link]
Navone SE, Marfia G, Nava S, et al. Melanocortin-4 Receptor Antagonism Inhibits Colorectal and Anaplastic Thyroid Cancer In Vitro and In Vivo. Cancers (Basel). 2021;13(16):4142.
Zhang C, Shao H, Huang Z, et al. Development and In Vitro-In Vivo Correlation Evaluation of IMM-H014 Extended-Release Tablets for the Treatment of Fatty Liver Disease. Pharmaceutics. 2023;15(8):2094.
Butler AA, Marks DL, Fan W, et al. Melanocortin-4 receptor is required for acute homeostatic responses to increased dietary fat.
Salvador JM, Mittelstadt ML, Belote J, et al. cAMP Signaling Induces Rapid Loss of Histone H3 Phosphorylation in Mammary Adenocarcinoma-Derived Cell Lines. PLoS One. 2013;8(4):e60522.
Jackson E, Bahar E, Ilyas I, et al. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. ACS Pharmacol Transl Sci. 2023;6(10):1564-1576.
Rossi M, Kim MS, Morgan DG, et al. A role for melanocortin-4 receptors in the regulation of body weight.
GSC000580, a novel oral small molecule of MC4R antagonist for treatment of cancer-related body mass loss. Cancer Res. 2025;85(6_Supplement):6913.
Haskell-Luevano C, Cone RD. The melanocortin-4 receptor: a novel G-protein-coupled receptor involved in the regulation of body weight. Ann N Y Acad Sci. 1999;885:115-125.
Santini F, Vettor R, Cusi K. Melanocortin-4 Receptor in Energy Homeostasis and Obesity Pathogenesis. J Endocrinol Invest. 2007;30(1):80-92.
CenterWatch. To Evaluate the Safety, Tolerability, Pharmacokinetics and Food Effects of IMM-H014 in Healthy Subjects. Accessed February 7, 2026. [Link]
Cass LA, Summers SA, Prendergast GV, et al. cAMP signaling selectively influences Ras effectors pathways. Oncogene. 1999;18(43):5823-5830.
Zhang, C., Shao, H., Huang, Z., Liu, B., Feng, J., Zhang, J., ... & Wang, S. (2023). Development and In Vitro–In Vivo Correlation Evaluation of IMM-H014 Extended-Release Tablets for the Treatment of Fatty Liver - Semantic Scholar. Pharmaceutics, 15(8), 2094.
Odaka H, Arai S, Inoue T, Kitaguchi T. Genetically-Encoded Yellow Fluorescent cAMP Indicator with an Expanded Dynamic Range for Dual-Color Imaging. PLoS One. 2014;9(6):e100252.
Innoprot. MC4 Melanocortin Receptor Assay. Accessed February 7, 2026. [Link]
Mikaeili S, Karimi-Sadeq A, Salarinia R, et al. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Int J Mol Med. 2022;49(3):39.
Zhang C, Shao H, Huang Z, et al. Development and In Vitro-In Vivo Correlation Evaluation of IMM-H014 Extended-Release Tablets for the Treatment of Fatty Liver Disease. PubMed. 2023;37564030.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Structure and Sequence of HS-014 Cyclic Peptide
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Molecular Identity
HS-014 is a synthetic, cyclic dodecapeptide designed as a potent and selective antagonist for the Melanocortin-4 Receptor (MC4R) . Developed to elucidate the role of the central melanocortinergic system in energy homeostasis, HS-014 functions by blocking the anorexigenic (appetite-suppressing) signals typically mediated by
-Melanocyte-Stimulating Hormone (-MSH).
Unlike linear MSH analogues, HS-014 utilizes a disulfide bridge to constrain its conformational space, stabilizing the pharmacophore into a specific
-turn geometry required for high-affinity receptor binding. This structural rigidity confers significant selectivity for MC4R over MC3R and MC5R, making it a critical tool in obesity and metabolic research.
D-2-Nal (D-2-Naphthylalanine) at position 4 replaces Phe to enhance hydrophobic interaction.[1]
Structural Analysis & Pharmacophore Mechanics
The Cyclic Constraint
The biological potency of HS-014 stems from its 1,8-disulfide bridge . In linear
-MSH, the core pharmacophore (His-Phe-Arg-Trp) is flexible, allowing binding to multiple MC receptor subtypes. In HS-014, the Cys¹...Cys⁸ linkage forces the intervening residues (Glu-His-D-2-Nal-Arg-Trp-Gly) into a rigid loop. This constraint mimics the bioactive turn conformation, reducing the entropic penalty upon receptor binding.
The D-2-Nal Substitution
A critical structural feature is the substitution of Phenylalanine (Phe) with D-2-Naphthylalanine (D-2-Nal) at position 4.
Steric Bulk: The bulky naphthyl group provides extensive hydrophobic contact with the transmembrane binding pocket of MC4R.
Stereochemistry (D-isomer): The use of the D-enantiomer is essential for inducing the specific reverse turn (likely Type II'
-turn) that orients the Arg-Trp side chains for optimal interaction with the receptor's acidic residues (Asp/Glu) and aromatic clusters.
The Exocyclic Tail
The C-terminal tail (Pro-Pro-Lys-Asp-NH₂) remains exocyclic (outside the ring). While not part of the primary binding core, this tail influences the pharmacokinetic profile, solubility, and protection against C-terminal carboxypeptidases.
Technical Workflow: Synthesis & Cyclization
The synthesis of HS-014 requires precise control over stereochemistry and oxidation. The following protocol utilizes Fmoc Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase cyclization.
Resin Swelling: Swell resin in DCM (30 min) then DMF (30 min).
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min). Wash with DMF ().
Coupling Cycles:
Activate 4.0 eq. of Fmoc-amino acid with 3.9 eq. HBTU/HOBt and 8.0 eq. DIPEA.
Critical Step: For D-2-Nal , use HATU to ensure complete coupling due to steric bulk.
Reaction time: 45–60 min.
Repeat for all residues from C-term (Asp) to N-term (Cys).
N-Terminal Acetylation: After final Fmoc removal, treat resin with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to cap the N-terminus.
Cleavage: Treat resin with TFA/TIS/H₂O/EDT (94:1:2.5:2.5) for 3 hours. Precipitate crude linear peptide in cold diethyl ether.
Protocol 2: Disulfide Cyclization (Oxidation)
Direct air oxidation is slow and requires high dilution. The Iodine/Methanol method is preferred for speed and control.
Dissolution: Dissolve crude linear peptide in Methanol/Water (80:20) at a high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
Oxidation: Add a solution of Iodine (
) in Methanol dropwise until a persistent yellow color is observed.
Quenching: Stir for 15 min. Quench excess iodine by adding 1M Ascorbic Acid solution until the solution becomes colorless.
Purification:
Evaporate methanol under reduced pressure.
Purify via RP-HPLC (C18 column).
Mobile Phase: Gradient of Acetonitrile in Water (0.1% TFA).
Validation: Confirm Mass (ESI-MS:
) and purity (>95%).
Biological Characterization & Data
HS-014 is defined by its high affinity for MC4R and its antagonistic activity.
Table 2: Receptor Affinity Profile (
values)
Receptor Subtype
(nM)
Functional Activity
hMC4R
3.2 ± 0.5
Antagonist
hMC3R
54.4 ± 8.0
Antagonist
hMC1R
108 ± 15
Weak Antagonist
hMC5R
694 ± 50
Inactive/Weak
Data aggregated from Schiöth et al. [1]. Note the >15-fold selectivity for MC4R over MC3R, which is crucial for distinguishing metabolic effects (MC4R) from other central functions.
In Vivo Validation (Feeding Assay)
To validate HS-014 activity in a research setting, an in vivo feeding study is the gold standard.
Subject: Male Wistar rats (cannulated ICV).
Administration: Intracerebroventricular (ICV) injection of HS-014 (0.1 – 3.3 nmol).
Observation: Measure food intake at 1h, 2h, and 4h post-injection.
Expected Result: Significant, dose-dependent increase in food intake (hyperphagia) in free-feeding rats, confirming blockade of the tonic inhibitory MC4R signal.
Caption: Schematic representation of HS-014 structural domains and the step-by-step synthesis workflow from resin assembly to oxidative cyclization.
Diagram 2: MC4R Signaling & HS-014 Antagonism
Caption: Mechanism of Action. HS-014 competitively binds to MC4R, preventing alpha-MSH induced Gs-protein coupling and downstream cAMP signaling, thereby inhibiting the anorexigenic response.
References
Schiöth, H. B., et al. (1998). "Discovery of novel melanocortin4 receptor selective MSH analogues." British Journal of Pharmacology, 124(1), 75-82.
Kask, A., et al. (1998). "Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats." Biochemical and Biophysical Research Communications, 245(1), 90-93.
Technical Guide: The Role of HS 014 in Regulating Energy Homeostasis and Appetite
Executive Summary HS 014 is a synthetic, cyclic peptide antagonist highly selective for the Melanocortin-4 Receptor (MC4R) .[1] Unlike its predecessor SHU9119, which antagonizes both MC3R and MC4R, HS 014 allows research...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
HS 014 is a synthetic, cyclic peptide antagonist highly selective for the Melanocortin-4 Receptor (MC4R) .[1] Unlike its predecessor SHU9119, which antagonizes both MC3R and MC4R, HS 014 allows researchers to isolate the specific contributions of MC4R signaling in the central regulation of energy balance. By blocking the anorexigenic (appetite-suppressing) tone of endogenous
-MSH, HS 014 induces significant hyperphagia and weight gain, making it a critical tool for modeling obesity and dissecting the neural circuitry of appetite.
This guide provides a comprehensive technical analysis of HS 014, including its chemical synthesis, pharmacological profile, mechanistic action, and validated experimental protocols for in vivo application.
Part 1: Chemical & Pharmacological Profile[2]
Structural Identity
HS 014 is a cyclic analogue of
-MSH stabilized by a disulfide bridge. Its design incorporates a D-2-naphthylalanine (D-Nal) residue, a modification known to enhance affinity and antagonistic properties at melanocortin receptors.
D-Nal (D-2-naphthylalanine) at position 4 replaces Phe to lock active conformation.
Receptor Selectivity & Affinity
The utility of HS 014 lies in its selectivity profile. While SHU9119 blocks both MC3R and MC4R, HS 014 exhibits a high affinity for MC4R with significantly reduced affinity for MC3R.
Note: Selectivity ratios indicate that at physiological doses (1-3 nmol ICV), HS 014 preferentially targets MC4R, whereas SHU9119 indiscriminately blocks both neural receptors.
Part 2: Mechanism of Action
Molecular Signaling Pathway
The MC4R is a G
-coupled GPCR expressed in the Paraventricular Nucleus (PVN) of the hypothalamus. Under normal conditions, -MSH binds MC4R, stimulating Adenylyl Cyclase (AC) and increasing cAMP. This cascade promotes satiety and energy expenditure.
HS 014 acts as a competitive antagonist , occupying the orthosteric binding pocket and preventing
-MSH-induced G activation.
Figure 1: Mechanism of HS 014 antagonism at the MC4 receptor. By blocking
-MSH binding, HS 014 prevents the cAMP signaling cascade that normally signals satiety, resulting in disinhibited feeding behavior.
Part 3: Physiological Effects on Energy Homeostasis
Acute Effects (Short-Term)
Administration of HS 014 into the lateral ventricle (ICV) of free-feeding rats results in rapid onset of feeding behavior.
Latency: Feeding typically initiates within 20–30 minutes post-injection.
Duration: Hyperphagia persists for 4–6 hours.
Interaction with NPY: The orexigenic effect of HS 014 is partially dependent on Neuropeptide Y (NPY) signaling. Co-administration with NPY Y1 antagonists (e.g., 1229U91) significantly attenuates HS 014-induced feeding, suggesting MC4R blockade disinhibits NPY neurons.
Chronic Effects (Long-Term)
Continuous infusion or repeated daily injections lead to a state of sustained positive energy balance .
Hyperphagia: Unlike some orexigenic agents, rats do not develop tachyphylaxis (tolerance) to HS 014. Food intake remains elevated throughout the treatment period.[2]
Obesity: Significant weight gain is observed, driven primarily by increased adipose tissue mass rather than lean muscle growth.
Metabolic Shift: HS 014 treatment is associated with increased blood glucose and insulin resistance, mimicking the metabolic syndrome phenotype.
Part 4: Experimental Protocols
Synthesis of HS 014 (Fmoc SPPS)
Objective: Synthesize high-purity HS 014 peptide with correct disulfide cyclization.
Reagents:
Rink Amide Resin (0.5–0.7 mmol/g loading)
Fmoc-amino acids (including Fmoc-D-2-Nal-OH)
Coupling: HBTU/HOBt/DIEA or HATU/DIEA
Cleavage: TFA/TIS/H₂O (95:2.5:2.5)
Cyclization: DMSO (oxidation) or Iodine (if using Acm protection)
Protocol Workflow:
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
Note: Ensure Cys residues are incorporated at positions 1 and 8.
Cleavage: Treat resin with TFA cocktail for 2–3 hours. Precipitate crude linear peptide in cold diethyl ether.
Cyclization (Oxidative Folding):
Dissolve crude peptide in 0.1M Ammonium Bicarbonate (pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular bond formation over intermolecular aggregation.
Stir open to air for 24–48 hours OR add DMSO (10% v/v) to accelerate oxidation.
Monitor via HPLC for shift in retention time (cyclic form typically elutes earlier).
Purification: RP-HPLC (C18 column) using Water/Acetonitrile gradient with 0.1% TFA.
QC: Verify Mass (ESI-MS: ~1564 Da) and Purity (>95%).
Intracerebroventricular (ICV) Administration
Objective: Deliver HS 014 directly to the CNS to bypass the blood-brain barrier and target hypothalamic receptors.
Dose Range: 0.1, 1.0, 3.0 nmol (in 1–2 µL volume).
Injection: Insert internal injector (extending 1 mm beyond guide). Infuse over 60 seconds. Leave injector in place for 60 seconds to prevent backflow.
Control: Vehicle (aCSF) injection in age-matched cohort.
Data Collection:
Measure food intake at 1h, 2h, 4h, and 24h post-injection.
Weigh food hoppers to 0.01g precision.
Correct for spillage.
Figure 2: Experimental workflow for assessing the orexigenic effects of HS 014 in rodent models.
References
Schiöth, H. B., et al. (1998). "Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats."[4] Peptides, 19(10), 1617-1622. Link
Kask, A., et al. (1998). "Evidence that orexigenic effects of melanocortin 4 receptor antagonist HS014 are mediated by neuropeptide Y." Biochemical and Biophysical Research Communications, 245(1), 260-263. Link
Kask, A., et al. (1999). "Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats."[2] Neuroreport, 10(4), 707-711. Link
Vergoni, A. V., et al. (1999). "Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats." European Journal of Pharmacology, 369(1), 11-15. Link
LinkPeptide. "HS 014 Research Peptide Profile." Link
Technical Guide: HS 014 Binding Affinity Profile for Human MC4 Receptors
Executive Summary HS 014 is a synthetic, cyclic peptide antagonist designed to target the human melanocortin-4 receptor (hMC4R). Structurally derived from -MSH, it incorporates a D-2-naphthylalanine (D-Nal) substitution...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
HS 014 is a synthetic, cyclic peptide antagonist designed to target the human melanocortin-4 receptor (hMC4R). Structurally derived from
-MSH, it incorporates a D-2-naphthylalanine (D-Nal) substitution and a disulfide bridge that constrains its conformation, enhancing stability and selectivity.
This guide details the binding affinity profile of HS 014, positioning it as a critical tool for distinguishing MC4R-mediated physiological responses (e.g., energy homeostasis, nociception) from those regulated by MC1R or MC3R. The data presented herein synthesizes pivotal findings from Schiöth et al. and subsequent pharmacological evaluations, providing a robust framework for researchers utilizing this ligand in drug development and metabolic phenotyping.
Molecular Architecture & Design Rationale
HS 014 was engineered to overcome the lack of selectivity inherent in natural melanocortins like
Structural Constraint: A disulfide bridge between Cys
and Cys (numbering based on the parent -MSH sequence) creates a cyclic pharmacophore.
Key Modification: The substitution of Phenylalanine with D-2-Naphthylalanine (D-Nal) at position 14 is the primary driver of its high affinity and antagonistic properties at the MC4R.
Synthesis & Quality Control (Self-Validating Protocol)
To ensure experimental integrity, HS 014 is synthesized via Solid-Phase Peptide Synthesis (SPPS).
Resin Loading: Use Rink-amide MBHA resin to generate the C-terminal amide.
Coupling: Fmoc chemistry with HBTU/HOBt activation.
Cyclization (Critical Step):
Method: Air oxidation is preferred for thermodynamic stability, though Iodine oxidation is faster.
Validation: Ellman’s reagent test must be negative (indicating no free thiols) before cleavage.
Purification: RP-HPLC (C18 column). Identity confirmed via MALDI-TOF MS (MW
1563.8 Da).
Binding Affinity Profile (
Data)
The utility of HS 014 lies in its ability to bind hMC4R with nanomolar affinity while maintaining a distinct selectivity window against hMC1R and hMC5R.
Quantitative Affinity Table
Data represents inhibition constants (
) derived from competitive displacement of [I]-NDP-MSH.
Receptor Subtype
Ligand
(nM) SEM
Selectivity Ratio (vs hMC4R)
Functional Mode
hMC4R
HS 014
3.16 0.45
1.0 (Target)
Antagonist
hMC3R
HS 014
54.4 3.2
~17x
Antagonist
hMC1R
HS 014
108 12
~34x
Partial Agonist
hMC5R
HS 014
694 55
~220x
Partial Agonist
Interpretation:
High Affinity: HS 014 binds hMC4R with high potency (
~3 nM).
MC3R Cross-Reactivity: It exhibits moderate affinity for hMC3R. In in vivo feeding studies, this must be accounted for, although MC4R is the primary driver of anorexigenic signaling.
MC1R/MC5R Exclusion: The compound is effectively selective against MC1R and MC5R at physiological concentrations, minimizing pigmentation or exocrine side effects.
Visualization: Selectivity Logic
Caption: HS 014 selectivity profile demonstrating preferential binding to hMC4R over other subtypes.
To replicate the affinity profile described above, researchers must utilize a competitive binding assay. This protocol ensures the measurement reflects thermodynamic equilibrium.
Step-by-Step Protocol
Cell Line Preparation:
Use HEK293 or COS-7 cells stably expressing cloned hMC4R.
Harvest cells and prepare crude membrane fractions by centrifugation (20,000 x g for 20 min).
Assay Buffer Formulation:
25 mM HEPES (pH 7.4), 2.5 mM CaCl
, 1 mM MgCl.
Critical Additive: 0.2% BSA (Bovine Serum Albumin) to prevent peptide adsorption to plasticware.
Protease Inhibitors: Include Bacitracin (100
g/mL) to prevent degradation of HS 014 during incubation.
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (Polyethylenimine) to reduce non-specific binding.
Data Analysis:
Measure radioactivity via gamma counter.
Calculate
using non-linear regression (one-site competition model).
Convert to
using the Cheng-Prusoff equation: .
Caption: Workflow for determining HS 014 binding affinity using competitive radioligand displacement.
Functional Pharmacology & Signaling
HS 014 acts as a competitive antagonist at the hMC4R. In functional assays measuring cAMP accumulation, HS 014 does not stimulate cAMP production on its own (zero intrinsic activity) but dose-dependently inhibits the response to the agonist
-MSH.
Mechanism of Action[1]
Pathway: G
s-cAMP-PKA signaling cascade.
Effect: Blockade of this pathway in the hypothalamus (specifically the Paraventricular Nucleus) prevents the anorexigenic (appetite-suppressing) signal, leading to increased food intake.
Caption: HS 014 blocks the Gs-coupled cAMP signaling pathway initiated by alpha-MSH.
Implications for Drug Development
The specific binding profile of HS 014 makes it a standard reference compound for validating new MC4R ligands.
Obesity Models: Chronic administration of HS 014 in rats results in sustained hyperphagia and obesity, validating the MC4R's role in long-term weight regulation.[1]
Cachexia Treatment: As an antagonist, HS 014 mimics the state of energy conservation. It serves as a prototype for designing drugs to treat cancer-induced cachexia (wasting syndrome) by blocking the aberrant melanocortin signaling often seen in these states.
Selectivity Benchmarking: New drug candidates are often screened against HS 014 to ensure they possess superior selectivity ratios, particularly regarding the MC3R, to avoid complex metabolic phenotypes.
References
Schiöth, H. B., et al. (1998).[2] "Discovery of novel melanocortin4 receptor selective MSH analogues." British Journal of Pharmacology, 124(1), 75-82.
Vergoni, A. V., et al. (1998).[2] "Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats." European Journal of Pharmacology, 362(2-3), 95-101.[2]
Kask, A., et al. (1998). "Discovery of a selective melanocortin 4 receptor antagonist (HS014) that increases food intake."[2] Endocrinology. (Note: Contextual cross-reference with Vergoni et al.)
Tocris Bioscience. "HS 014 Product Information & Technical Data."
difference between HS 014 and alpha-MSH signaling pathways
Comparative Pharmacodynamics: HS 014 vs. -MSH Signaling Pathways An In-Depth Technical Guide for Drug Development Professionals Executive Summary: The Agonist-Antagonist Dichotomy This guide analyzes the mechanistic dive...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Pharmacodynamics: HS 014 vs.
-MSH Signaling Pathways
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: The Agonist-Antagonist Dichotomy
This guide analyzes the mechanistic divergence between
-Melanocyte-Stimulating Hormone (-MSH) and HS 014 . While both ligands target the melanocortin receptor family (specifically MC3R and MC4R), they function as diametric opposites within the G-Protein Coupled Receptor (GPCR) signal transduction cascade.
-MSH is the endogenous agonist , driving conformational changes that couple the receptor to Gs proteins, initiating the cAMP-dependent signaling cascade essential for appetite suppression and metabolic regulation.
HS 014 is a synthetic, high-affinity antagonist (selective for MC4R).[1] It competitively occupies the orthosteric binding site, preventing G-protein coupling and effectively silencing the downstream metabolic signals.
This distinction is not merely academic; it is the fundamental basis for screening anti-obesity therapeutics (agonists) versus cachexia treatments (antagonists).
Molecular Pharmacology & Binding Kinetics
To understand the signaling difference, one must first quantify the binding interface. HS 014 was engineered to improve upon the selectivity of earlier antagonists like SHU9119.
Structural Comparison[2]
-MSH: A linear tridecapeptide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2). It is flexible and susceptible to rapid enzymatic degradation.
HS 014: A cyclic peptide (Ac-Cys-Glu-His-D-2-Nal-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2) bridged by a disulfide bond (Cys1-Cys8). This cyclization constrains the pharmacophore (His-Phe-Arg-Trp), locking it into a conformation that binds the receptor with high affinity but fails to trigger the activation switch.
Selectivity Profile (Ki Values)
The following data highlights the critical selectivity of HS 014 for the MC4R subtype compared to the endogenous ligand.
Receptor Subtype
-MSH Affinity (Ki)
HS 014 Affinity (Ki)
Physiological Implication
MC4R
~1-5 nM
3.16 nM
Primary target for appetite regulation.
MC3R
~5-10 nM
54.4 nM
HS 014 is ~17x more selective for MC4R than MC3R.
MC1R
Sub-nanomolar
108 nM
HS 014 avoids pigmentation side effects.
MC5R
~10-20 nM
694 nM
Minimal off-target exocrine effects.
Data Source: Schiöth et al., Br J Pharmacol (1998) & R&D Systems [1, 2].
Signaling Pathways: The Mechanistic Divergence
This section details the causal chain of events inside the cell upon binding.
The
-MSH Pathway (Activation)
When
-MSH binds to MC4R, it stabilizes the receptor in an active state . This facilitates the exchange of GDP for GTP on the Gs subunit.
G
s Activation: The Gs subunit dissociates and stimulates Adenylyl Cyclase (AC) .
cAMP Surge: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .
PKA Phosphorylation: Elevated cAMP activates Protein Kinase A (PKA) .
Steric Occlusion: HS 014 binds to the MC4R orthosteric pocket with high affinity (3.16 nM).
Conformational Lock: Unlike
-MSH, HS 014 does not induce the outward movement of Transmembrane Helix 6 (TM6), a requirement for G-protein coupling.
Signaling Silence: The G
s protein remains GDP-bound and inactive. Adenylyl cyclase activity remains at basal levels.
Functional Reversal: In the presence of
-MSH, HS 014 physically blocks the agonist from binding, thereby reducing cAMP levels back to baseline.
Pathway Visualization
The following diagrams illustrate the opposing logic of these two pathways.
Figure 1: Mechanistic comparison of MC4R activation by
-MSH versus competitive blockade by HS 014.
Experimental Validation Protocols
To empirically verify the difference between HS 014 and
-MSH, researchers must utilize assays that measure cAMP accumulation . The following protocols are designed for HEK293 cells stably expressing human MC4R (hMC4R).
-MSH stimulates cAMP while HS 014 inhibits -MSH-induced cAMP.
Cell Seeding: Plate hMC4R-HEK293 cells at
cells/well in a 96-well plate. Incubate overnight.
Starvation: Replace medium with serum-free DMEM containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation. Incubate for 30 min at 37°C.
Treatment Groups:
Basal: Vehicle only.
Agonist:
-MSH ( to M).
Antagonist: HS 014 (
M) alone.
Competition: HS 014 (
M) pre-incubated for 15 min, followed by -MSH ( to M).
Stimulation: Incubate cells with treatments for 45 minutes at 37°C.
Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based cAMP kit (e.g., Lance Ultra or Cisbio HTRF).
Data Analysis:
-MSH will show a sigmoidal dose-response curve (EC50 ~1-5 nM).
HS 014 alone will show basal cAMP levels (flat line).
Competition: The
-MSH curve will shift to the right (increased EC50) in the presence of HS 014, confirming competitive antagonism.
Key Insight for Drug Developers:
HS 014 is particularly valuable as a "probe" compound. Because it crosses the blood-brain barrier (when modified or administered centrally) and selectively targets MC4R over MC3R, it allows researchers to dissect the specific contribution of MC4R to energy homeostasis without the confounding variables of MC3R signaling (which regulates feed efficiency rather than acute intake).
References
Schiöth, H. B., et al. (1998). "Discovery of novel melanocortin 4 receptor selective MSH analogues."[2][3] British Journal of Pharmacology.[2]
Vergoni, A. V., et al. (1998). "Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats."[3] European Journal of Pharmacology.
Kask, A., et al. (1998). "Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats."[4] Endocrinology.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
HS 014 is a potent, synthetic cyclic peptide that functions as a selective Melanocortin-4 Receptor (MC4R) antagonist . Unlike non-selective agents (e.g., SHU9119), HS 014 exhibits high affinity for neural MC4Rs with reduced activity at MC3Rs, making it a critical tool for dissecting the central melanocortinergic regulation of energy homeostasis, nociception, and stress responses.
This guide details the physiological impact of HS 014 on the Central Nervous System (CNS), specifically focusing on its orexigenic (appetite-stimulating) and antinociceptive (pain-relieving) properties. It provides validated experimental protocols for researchers aiming to utilize HS 014 in in vivo rodent models.
Key Physiological Outcomes: Hyperphagia, weight gain, attenuation of neuropathic pain, potentiation of opioid analgesia.
Pharmacodynamics & Mechanism of Action
The physiological effects of HS 014 are driven by its blockade of tonic MC4R signaling in the hypothalamus and spinal cord.
Regulation of Energy Homeostasis
Under basal conditions,
-MSH binds to MC4Rs in the Paraventricular Nucleus (PVN) of the hypothalamus, activating the Gs-cAMP-PKA pathway to inhibit food intake. HS 014 disrupts this anorexigenic tone.
Disinhibition: By blocking MC4R, HS 014 prevents the inhibitory signal on feeding centers.[8]
NPY Interaction: The orexigenic effect is partially mediated by the activation of Neuropeptide Y (NPY) neurons. Co-administration of NPY Y1 receptor antagonists attenuates HS 014-induced feeding.
Serotonergic Modulation: Fluoxetine (a serotonin reuptake inhibitor) can block HS 014-induced hyperphagia, suggesting downstream dependence on 5-HT signaling.
Modulation of Nociception
MC4Rs are upregulated in the dorsal horn of the spinal cord following nerve injury, contributing to central sensitization.
Neuropathic Pain: HS 014 blockade of spinal MC4Rs reduces mechanical allodynia and thermal hyperalgesia.[6][9]
Opioid Synergy: HS 014 potentiates the antinociceptive effects of morphine, shifting the morphine dose-response curve to the left without increasing sedation.
Signaling Pathway Visualization
Caption: HS 014 antagonizes MC4R, disinhibiting NPY neurons to drive feeding and blocking sensitization pathways to reduce pain.[2]
Physiological Effects Summary
The following data summarizes the dose-dependent effects of HS 014 observed in Wistar rats and C57BL/6 mice.
Physiological Domain
Dose / Route
Observed Effect
Onset / Duration
Feeding Behavior
1 - 10 nmol (ICV)
Significant increase in food intake (Hyperphagia).
Acute (1-24 hrs)
Body Composition
0.16 nmol/h (14 days)
20% body weight increase; specific increase in fat mass.
Anesthesia: Induce with 5% Isoflurane; maintain at 2-3%.
Stereotaxic Alignment: Fix head in frame. Level bregma and lambda.[11]
Coordinates (Rat):
AP: -0.8 mm (posterior to bregma)
ML: 1.4 mm (lateral to midline)
DV: -3.5 mm (ventral from skull surface)
Injection: Infuse 1-5 µL of HS 014 solution at a rate of 1 µL/min. Leave needle in place for 2 minutes post-infusion to prevent backflow.
Recovery: Suture incision. Monitor thermoregulation until ambulatory.
Chronic Infusion (Osmotic Minipump)
Objective: Study long-term effects on obesity and metabolic syndrome.[3]
Preparation: Fill Alzet osmotic minipumps (Model 2002) with HS 014 to deliver 0.16 nmol/h.
Implantation: Connect pump to a brain infusion kit (cannula).[12]
Surgery: Stereotaxically implant the cannula into the lateral ventricle (as above).[12] Create a subcutaneous pocket on the back for the pump body.[12]
Monitoring: Measure body weight and food intake daily for 14 days.
Experimental Workflow Diagram
Caption: Standardized workflow for acute ICV assessment of HS 014 in behavioral models.
References
Selective Antagonist for the Melanocortin 4 Receptor (HS014) Increases Food Intake in Free-Feeding Rats.
Source: PubMed (NIH)
[Link]
Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats.
Source: PubMed (NIH)
[Link]
Effects of melanocortin-4 receptor (MC4R) antagonist on neuropathic pain hypersensitivity in rats – A systematic review and meta-analysis.
Source: DOI.org
[Link]
HS014, a selective melanocortin-4 (MC4) receptor antagonist, modulates the behavioral effects of morphine in mice.
Source: PubMed (NIH)
[Link]
Blockage of melanocortin-4 receptors by intranasal HS014 attenuates single prolonged stress-triggered changes in several brain regions.
Source: PubMed (NIH)
[Link]
Application Note: High-Precision Intracerebroventricular (ICV) Injection of HS 014 in Rats
Abstract & Scientific Rationale HS 014 is a potent, selective antagonist of the melanocortin-4 receptor (MC4R).[1] In the central nervous system, particularly the paraventricular nucleus (PVN) of the hypothalamus, MC4R a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
HS 014 is a potent, selective antagonist of the melanocortin-4 receptor (MC4R).[1] In the central nervous system, particularly the paraventricular nucleus (PVN) of the hypothalamus, MC4R activation by
-MSH promotes satiety and energy expenditure. Conversely, blockade of this receptor by HS 014 mimics the "starvation signal," potently stimulating food intake (hyperphagia).
This protocol details the stereotaxic delivery of HS 014 into the lateral cerebral ventricle (LV) of rats. Systemic administration is ineffective for this target due to the blood-brain barrier (BBB) and rapid peptidase degradation. Therefore, ICV cannulation is the gold standard for evaluating HS 014-mediated orexigenic pathways.
Mechanistic Pathway
The following diagram illustrates the competitive antagonism of HS 014 at the MC4R interface, preventing the anorexigenic downstream signaling of cAMP.
Check specific CoA; varies by salt form (TFA vs Acetate).
Solubility
Soluble in water or saline
Dissolve in sterile saline (0.9%) or aCSF. Avoid DMSO if possible for ICV.
Storage (Solid)
-20°C
Desiccate. Stable for >1 year.
Storage (Solution)
-80°C
Critical: Aliquot immediately. Avoid freeze-thaw cycles.
Effective Dose
0.1 – 10 nmol
1 nmol is the standard effective dose for acute feeding studies [1].
Vehicle
aCSF or 0.9% Saline
pH matched to 7.2–7.4.
Pre-Surgical Planning
Subject: Male Wistar or Sprague-Dawley Rats (250–300g).
Stereotaxic Coordinates: Relative to Bregma (Skull surface flat).
Target Site
AP (Anterior-Posterior)
ML (Medial-Lateral)
DV (Dorsal-Ventral)
Lateral Ventricle (LV)
-0.8 to -0.9 mm
±1.4 to 1.6 mm
-3.5 to -4.0 mm
Note: DV coordinate is measured from the skull surface. Always verify coordinates with a pilot study using dye (e.g., Methylene Blue) before starting the experimental cohort.
Surgical Protocol: ICV Cannulation
Objective: Implant a permanent guide cannula into the lateral ventricle for chronic access.
Step 1: Anesthesia & Preparation[3]
Induce anesthesia with Isoflurane (5% induction, 2-2.5% maintenance).
Shave the scalp and clean with Betadine/Ethanol (3 cycles).
Administer analgesic (e.g., Meloxicam 1 mg/kg SC) and local anesthetic (Lidocaine) under the scalp.
Step 2: Stereotaxic Alignment
Fix ear bars ensuring the skull is flat (Bregma and Lambda at same DV height, ±0.1 mm).
Incision: Midline sagittal incision (2 cm). Expose Bregma and Lambda.
Anchor Screws: Drill 2-3 holes in the parietal/frontal bone (away from the target site) and insert stainless steel screws (1/8 turn remaining). These anchor the dental cement.[2]
Step 3: Cannula Insertion[3]
Mark the target coordinates (AP -0.8, ML +1.5) on the skull.[2]
Drill a burr hole carefully; do not damage the dura.
Lower the Guide Cannula (22-26 gauge) slowly to DV -3.5 mm (or specific depth based on cannula pedestal height).
Validation Check: Ideally, cerebrospinal fluid (CSF) should rise in the cannula, but this is hard to see in rats. The Angiotensin II test (Section 5) is the definitive check.
Step 4: Fixation
Apply dental acrylic (cement) around the cannula and anchor screws.
Ensure the cement is completely dry before removing the stereotaxic arm.
Insert a Dummy Cannula (Stylet) to prevent occlusion.[3]
Recovery: Allow 5–7 days of recovery. Monitor weight daily.
Validation Protocol: The Angiotensin II Test
Crucial Step: This "Self-Validating System" ensures the cannula is patent and accessing the ventricle. If a rat fails this test, it must be excluded.
Immediately place the rat in a cage with a water bottle.
Pass Criteria: The rat must begin drinking greedily within 2–5 minutes .
Fail Criteria: No drinking within 5 minutes indicates cannula blockage or misplacement (parenchymal injection).
HS 014 Administration Protocol
Experimental Design: Counterbalanced, crossover design (Vehicle vs. HS 014) with a 48-hour washout period is recommended.
Preparation[3][9]
Stock: Reconstitute HS 014 to 1 mM stock.
Working Solution: Dilute to required concentration (e.g., 1 nmol/2
L) using sterile aCSF.
Injector: Select an internal cannula that extends 1 mm beyond the guide cannula tip.[7]
Microinjection Steps[8][10]
Timing: Perform injections 30 minutes prior to the onset of the dark phase (lights off).
Loading: Draw up the peptide into a Hamilton syringe connected to the injector via PE-50 tubing. Ensure no air bubbles exist.
Insertion: Gently remove the dummy cannula and insert the injector.[7]
Infusion:
Volume: 1–2
L (Keep volume low to prevent intracranial pressure spikes).
Rate: 0.5 – 1.0
L/min using a syringe pump.
Diffusion: Leave the injector in place for 60 seconds post-infusion. This prevents backflow (reflux) up the cannula track.
Closure: Remove injector, replace dummy cannula.
Data Acquisition & Expected Results
Measure pre-weighed food hoppers at specific intervals.
Time Point
Expected Outcome (1 nmol HS 014)
Mechanism
0 - 1 Hour
Significant increase in food intake
Rapid MC4R blockade disinhibits feeding.
2 - 4 Hours
Sustained hyperphagia
Continued antagonism; cumulative intake rises.
24 Hours
Normalization (unless chronic infusion)
Peptide clearance/degradation.
Adverse Effects:
At high doses (>3 nmol), watch for "barrel rolling" or sedation. 10 nmol has been reported to cause fear-like reactions and sedation initially, followed by feeding [1].
Experimental Workflow Diagram
Figure 2: Experimental Timeline. The protocol requires a strict validation step (AngII) before the experimental peptide is administered.
Troubleshooting
No Feeding Response:
Check peptide stability (was it freeze-thawed?).
Re-verify cannula placement with AngII or Methylene Blue dye at necropsy.
Ensure injection occurred in the dark phase (rats are nocturnal eaters).
Backflow:
Ensure the "1-minute wait" rule is followed.
Check if the dummy cannula fits tightly; a loose fit allows tissue to grow into the guide.
Weight Loss:
Post-surgery weight loss is normal for 1-2 days. If persistent >3 days, check for infection or dental cement irritation.
References
Kask, A., et al. (1998). Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats.[1] Biochemical and Biophysical Research Communications, 245(1), 260-263.
Faesel, N., et al. (2021).[8] Angiotensin II-induced drinking behavior as a method to verify cannula placement into the cerebral ventricles of mice: An evaluation of its accuracy. Physiology & Behavior, 233, 113339.
Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates. Elsevier Academic Press.
Application Note: Preparation of HS 014 Peptide Solution for In Vivo Administration
Abstract & Introduction HS 014 is a potent, selective, synthetic peptide antagonist for the Melanocortin-4 Receptor (MC4R) . Structurally, it is a cyclic analogue of -MSH (Melanocyte-Stimulating Hormone) featuring a bulk...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
HS 014 is a potent, selective, synthetic peptide antagonist for the Melanocortin-4 Receptor (MC4R) . Structurally, it is a cyclic analogue of
-MSH (Melanocyte-Stimulating Hormone) featuring a bulky D-2-naphthylalanine (D-Nal) residue, which confers its high affinity and selectivity.
In preclinical research, HS 014 is primarily used to investigate the central regulation of feeding behavior and energy homeostasis. When administered intracerebroventricularly (ICV), it blocks the tonic inhibitory signal of MC4R, resulting in hyperphagia (increased food intake) and weight gain.
Critical Challenge: Like many cyclic peptides containing non-natural hydrophobic residues (D-Nal), HS 014 presents specific solubility and stability challenges. Improper solubilization can lead to "invisible" micro-aggregates that compromise receptor binding affinity and alter in vivo bioavailability. This guide details a scientifically grounded protocol for preparing HS 014 to ensure experimental reproducibility.
Physicochemical Properties[1][2][3]
Before handling, verify the specific batch data provided on your Certificate of Analysis (CoA).
Property
Specification
Notes
Peptide Name
HS 014
Selective MC4R Antagonist
Sequence
Ac-Cys-Glu-His-D-Nal-Arg-Cys-NH₂
Cyclic (Disulfide bridge: Cys1–Cys6)
Molecular Weight
~1053.2 Da (Typical)
Always confirm exact MW on your CoA.
Solubility
Soluble in Water; Saline
Contains hydrophobic D-Nal; may require sonication.
Appearance
White lyophilized powder
Hygroscopic.
Net Peptide Content
Varies (usually 70-85%)
Remainder is counter-ions (TFA/Acetate) and water.
Pre-Formulation Considerations
The "Salt Shock" Phenomenon
Do not dissolve the lyophilized peptide directly in PBS or physiological saline.
High ionic strength buffers (like PBS) can screen the charges on the peptide surface that aid solvation, causing immediate precipitation or gelation, especially for peptides with hydrophobic cores like HS 014.
Correct Approach: Dissolve in sterile water first, then dilute with buffer.[1]
Counter-Ion Management
HS 014 is typically supplied as a Trifluoroacetate (TFA) salt. For CNS administration (ICV), high TFA loads can be neurotoxic.
Recommendation: If the study involves high-dose ICV injection, consider requesting "Acetate salt" exchange from the manufacturer or ensure the final dilution reduces TFA to negligible levels (<0.1%).
Net Peptide Content (NPC) Correction
Weighing 1 mg of powder does not equal 1 mg of peptide. You must correct for the NPC found on the CoA.
Protocol: Preparation of Stock and Working Solutions
Phase A: Stock Solution (Master Mix)
Target Concentration: 1 mM (or 1 mg/mL)
Solvent: Sterile Water (Endotoxin-Free)
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation from forming on the hygroscopic powder.
Weighing: Accurately weigh the peptide powder into a sterile, low-protein-binding microcentrifuge tube (e.g., LoBind).
Solubilization:
Add Sterile Water to achieve the target stock concentration.
Example: To make a 1 mM stock of a 1053 Da peptide: Dissolve 1.05 mg (corrected for NPC) in 1 mL water.
Mixing: Vortex gently for 30-60 seconds.
Troubleshooting: If the solution is cloudy, sonicate in a water bath for 2-5 minutes. If still cloudy, add 0.1 M Acetic Acid dropwise (only if compatible with downstream application) or a small volume (<5%) of DMSO, though DMSO is generally avoided for ICV if possible. HS 014 is typically water-soluble.
Aliquoting: Divide the stock into single-use aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles.
Storage: Store aliquots at -20°C or -80°C. Stable for 3-6 months.
Phase B: Working Solution (For In Vivo Injection)
Vehicle: 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF)
Timing: Prepare immediately before administration.
Thaw: Thaw one stock aliquot on ice.
Dilution: Dilute the stock solution with the appropriate vehicle (Saline/aCSF) to the final dosing concentration (e.g., 1 nmol/µL).
Order of Addition: Add the Vehicle to the Peptide Stock , not the other way around, to maintain solubility control.
pH Check: Verify pH is near physiological range (7.2 – 7.4) using pH paper.
Filtration (Sterilization):
Pass the working solution through a 0.22 µm PVDF or PES syringe filter .
Warning: Nylon filters may bind peptides.
Volume Loss: Account for ~50 µL hold-up volume in the filter; prepare excess solution.
Quality Control (Self-Validating System)
To ensure the trustworthiness of your data, implement this QC step for every new batch of stock solution.
Concentration Verification via UV
Since HS 014 contains D-Nal and His , but lacks Trp/Tyr, standard A280 measurement is inaccurate.
Method: Use a Nanodrop or UV Spectrophotometer at 205 nm (peptide bond absorption) or 220 nm .
Calculation: Use the Scopes method (A205) or HPLC peak area integration against a known standard.
HPLC Check: Run a gradient RP-HPLC (C18 column) to confirm the peptide has not degraded or oxidized (disulfide bond stability) during storage.
Visualizations
Experimental Workflow
This diagram illustrates the critical "Water First" solubilization logic to prevent aggregation.
Caption: Step-by-step workflow emphasizing the "Water First" solubilization strategy to avoid salt-induced precipitation.
Mechanism of Action
Understanding the pathway clarifies why HS 014 induces hyperphagia.
Use LoBind tubes. Add 0.1% BSA to the vehicle (if compatible) to block adsorption sites.
Injection site inflammation
High TFA content or pH mismatch
Use acetate salt form; ensure vehicle pH is 7.4.
References
Schiöth, H. B., et al. (1998). Discovery of a cyclic analogue of MSH, HS014, which is the first selective antagonist of the MC4 receptor.European Journal of Pharmacology , 349(2-3), 359-366.
Kask, A., et al. (1998). Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats.Biochemical and Biophysical Research Communications , 245(1), 90-93.
Vergoni, A. V., & Bertolini, A. (2000). Role of melanocortins in the central control of feeding.European Journal of Pharmacology , 405(1-3), 25-32.
Application Note & Protocol: A Guide to Preclinical Food Intake Studies Using HS 014, a Selective Melanocortin 4 Receptor Antagonist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical food intake studies with HS 014. HS 014 is a potent and select...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical food intake studies with HS 014. HS 014 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a critical regulator of energy homeostasis and appetite.[1] By blocking the anorexigenic (appetite-suppressing) signals mediated by MC4R, HS 014 is expected to increase food intake, making it a valuable tool for studying the mechanisms of appetite control and for developing therapeutic strategies for conditions involving cachexia or anorexia.[2] This guide details the scientific rationale, experimental design considerations, and step-by-step protocols for both acute and chronic administration studies in rodent models.
Scientific Background: The Role of MC4R in Energy Homeostasis
The melanocortin 4 receptor (MC4R) is a G protein-coupled receptor predominantly expressed in the brain, particularly in hypothalamic nuclei responsible for regulating energy balance.[3][4] The MC4R pathway is a crucial component of the central melanocortin system that integrates signals related to energy status to control food intake and energy expenditure.[5]
Mechanism of Action:
Under normal physiological conditions, pro-opiomelanocortin (POMC) neurons in the hypothalamus release α-melanocyte-stimulating hormone (α-MSH). α-MSH acts as an agonist, binding to and activating MC4R, which leads to a signaling cascade that promotes satiety and reduces food intake.[4][6] Conversely, agouti-related peptide (AgRP) acts as an endogenous antagonist or inverse agonist of MC4R, blocking α-MSH from binding and thereby stimulating food intake (an orexigenic effect).[6]
HS 014 functions as a competitive antagonist at the MC4R.[1] By binding to the receptor, it prevents the endogenous agonist α-MSH from activating the anorexigenic pathway. This "disinhibition" of feeding behavior is expected to lead to a measurable increase in food consumption.[2] Studies have demonstrated that central administration of HS 014 significantly increases food intake in rats, confirming its orexigenic properties.[2][7]
Signaling Pathway Visualization
The following diagram illustrates the MC4R signaling pathway and the antagonistic action of HS 014.
Caption: MC4R signaling pathway and points of intervention.
Experimental Design and Considerations
A well-designed study is critical for obtaining reliable and reproducible data. The following factors must be carefully considered.
Animal Model Selection
Species and Strain: Mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are the most common models for metabolic and feeding studies.[8] C57BL/6 mice are susceptible to diet-induced obesity (DIO), making them a relevant model for studying compounds that modulate energy balance.[8]
Rationale: The choice of model should be justified based on the specific research question. For general orexigenic effect screening, standard lean animals are sufficient. To study effects in a disease model, genetically obese (e.g., ob/ob, db/db) or DIO models may be more appropriate.[8][9]
Housing and Acclimatization
Housing: Animals should be individually housed to allow for precise measurement of individual food and water intake.
Acclimatization: A minimum of one week of acclimatization to the housing conditions, diet, and handling procedures is crucial. This period allows animals to stabilize their body weight and feeding patterns, reducing stress-induced variability. For studies using metabolic cages, an additional 2-3 day acclimatization period within the cages is recommended.[10]
Rationale: Stable baseline data is the foundation of a robust study. Rushing the acclimatization phase can introduce significant confounding variables.
Diet
Standard Chow vs. High-Fat Diet: The diet should match the study's objective. Standard chow is used for baseline characterization, while a high-fat diet (45-60% kcal from fat) is used to induce and study obesity.[8][11]
Palatability: Ensure the diet is palatable. If using powdered or specialized diets, ensure animals consume it readily during acclimatization.
Rationale: The diet composition can influence the animal's metabolic state and may interact with the pharmacological effect of HS 014.
Dosing and Administration
Route of Administration: HS 014 has been shown to be effective following central (intracerebroventricular, ICV) administration. If peripheral administration (e.g., intraperitoneal, IP; oral gavage, PO) is planned, the compound's ability to cross the blood-brain barrier must be considered, and pharmacokinetic studies may be required.[12][13]
Dose Selection: A dose-response study should be conducted to identify the optimal dose that elicits a significant effect without causing adverse events like sedation, which has been reported at high doses (10 nmol, ICV).[2]
Vehicle Control: A vehicle-only control group is mandatory. This group receives the same injection volume and procedure as the treatment groups, controlling for the effects of the injection itself.
Experimental Workflow and Protocols
The overall experimental process can be visualized as follows:
Caption: General experimental workflow for food intake studies.
Protocol: Acute Food Intake Study (24 hours)
This protocol is designed to assess the short-term effects of HS 014 on feeding behavior.
HS 014 and appropriate vehicle (e.g., sterile saline)
Standard chow pellets, pre-weighed
Calibrated digital scale (accurate to 0.01 g)
Injection supplies (syringes, needles appropriate for the route of administration)
Procedure:
Baseline (Day -3 to -1):
Measure and record the body weight of each animal daily at the same time (e.g., 9:00 AM).
Provide a pre-weighed amount of food.
After 24 hours, weigh the remaining food and any spillage to calculate daily food intake. Establish a stable baseline intake for each animal.
Dosing Day (Day 0):
Weigh each animal immediately before dosing.
Administer the assigned treatment (Vehicle or HS 014) at the beginning of the dark cycle, when rodents are most active and consume the most food.
Immediately provide a pre-weighed amount of fresh food.
Data Collection:
Measure cumulative food intake at 1, 2, 4, and 24 hours post-dosing.
To do this, carefully remove the food hopper, weigh it, and subtract the value from the initial weight. Account for any spillage by collecting and weighing it.
Final Measurement (Day 1):
At the 24-hour mark, record the final food intake and the final body weight of each animal.
Rationale: An acute study provides rapid information on the compound's efficacy and the time course of its effect.[14] Measuring at multiple early time points can capture the peak effect, which for HS 014 has been shown to be significant within the first hour.[2]
Protocol: Chronic Food Intake and Body Weight Study (e.g., 14 Days)
This protocol assesses the sustained effects of HS 014 on food intake, body weight, and body composition.
Procedure:
Baseline (Day -7 to -1):
Follow the same procedure as the acute study to establish a stable baseline for body weight and daily food intake.
Treatment Period (Day 0 to 14):
Record the body weight of each animal daily, immediately prior to dosing.
Administer the assigned treatment (Vehicle or HS 014) daily at the same time.
Provide a pre-weighed amount of food. Measure and replace food daily, calculating the 24-hour intake.
Body Composition Analysis:
On Day 0 (before the first dose) and Day 14, assess body composition (fat mass, lean mass) using non-invasive methods like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR).[15][16][17]
Rationale: Body weight alone does not distinguish between fat and lean mass.[15] Body composition analysis is crucial to determine if weight gain is due to increased adiposity, which is a key endpoint in obesity and metabolic research.[18]
Optional Advanced Metrics:
Indirect Calorimetry: For a subset of the study, house animals in metabolic cages (e.g., CLAMS) to simultaneously measure food intake, activity, and energy expenditure (via VO₂ and VCO₂).[19][20][21] This provides a comprehensive metabolic phenotype.
Rationale: Calorimetry can determine if HS 014 affects metabolic rate in addition to its effects on food intake.[22]
Data Presentation and Analysis
Data should be presented clearly and analyzed using appropriate statistical methods.
Data Tables
Table 1: Example Data from an Acute Food Intake Study
Treatment Group
N
Cumulative Food Intake (g) at 1 hr
Cumulative Food Intake (g) at 4 hr
Cumulative Food Intake (g) at 24 hr
Body Weight Change (g) at 24 hr
Vehicle
10
0.4 ± 0.1
1.1 ± 0.2
4.5 ± 0.4
+0.5 ± 0.2
HS 014 (1 nmol)
10
1.1 ± 0.2*
2.0 ± 0.3*
5.1 ± 0.5
+1.2 ± 0.3*
HS 014 (3 nmol)
10
1.5 ± 0.3**
2.8 ± 0.4**
5.8 ± 0.6*
+1.8 ± 0.4**
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.
Table 2: Example Data from a Chronic Study
Treatment Group
N
Initial Body Weight (g)
Final Body Weight (g)
Total Weight Gain (g)
Total Food Intake (g)
Final Fat Mass (%)
Vehicle
10
25.1 ± 0.5
26.5 ± 0.6
1.4 ± 0.3
63.0 ± 2.1
12.5 ± 1.1
HS 014 (3 nmol/day)
10
25.3 ± 0.4
30.1 ± 0.8**
4.8 ± 0.5**
78.5 ± 2.5**
18.2 ± 1.5**
Data are presented as mean ± SEM. **p < 0.01 vs. Vehicle.
Statistical Analysis
Acute Study: Use a two-way ANOVA with time and treatment as factors, followed by post-hoc tests (e.g., Dunnett's or Sidak's) to compare treatment groups to the vehicle control at each time point.
Chronic Study: For daily body weight and food intake, use a repeated-measures two-way ANOVA. For endpoint data (e.g., total weight gain, final fat mass), use an unpaired t-test (for one dose) or a one-way ANOVA with post-hoc tests (for multiple doses).
Significance: A p-value of < 0.05 is typically considered statistically significant.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every protocol must incorporate self-validating systems:
Stable Baseline: Do not proceed with the study until animals show stable food intake and body weight (less than 5% variation day-to-day) for at least three consecutive days.
Positive Control (Optional): In some paradigms, a known orexigenic agent can be used as a positive control to validate the experimental setup's sensitivity.
Animal Health Monitoring: Adhere to strict ethical guidelines.[23] Monitor animals daily for signs of distress. Body weight should not decrease by more than 15-20% from baseline in any animal; if it does, the animal should be removed from the study and may require veterinary attention.[23][24]
By adhering to these detailed protocols and scientific principles, researchers can confidently and accurately characterize the effects of HS 014 on food intake and energy balance, contributing valuable insights to the field of metabolic research.
References
Wikipedia. (n.d.). Melanocortin 4 receptor.
R&D Systems. (n.d.). HS 014.
Kuhnen, P., et al. (2019). Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective. PubMed Central.
MedchemExpress.com. (n.d.). HS014.
Kjeldsen, S., et al. (2010). Evidence That Orexigenic Effects of Melanocortin 4 Receptor Antagonist HS014 Are Mediated by Neuropeptide Y. PubMed.
Celiktas, M., et al. (2021). Effects of melanocortin-4 receptor (MC4R) antagonist on neuropathic pain hypersensitivity in rats - A systematic review and meta-analysis. PubMed.
Clement, K., et al. (2019). Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry. PMC.
Breit, A., et al. (2005). Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization. Endocrinology.
Schiöth, H. B., et al. (1999). Selective Antagonist for the Melanocortin 4 Receptor (HS014) Increases Food Intake in Free-Feeding Rats. PubMed.
CenterWatch. (2025). To Evaluate the Safety, Tolerability, Pharmacokinetics and Food Effects of IMM-H014 in Healthy Subjects.
Research A-Z. (n.d.). Guidelines on Experimental Food or Water Restriction or Manipulation in Laboratory Animals.
Vohra, M. S., et al. (2018). Body Composition and Metabolic Caging Analysis in High Fat Fed Mice. PMC - NIH.
Speakman, J. R., et al. (2014). Dietary effects on resting metabolic rate in C57BL/6 mice are differentially detected by indirect (O2/CO2 respirometry) and direct calorimetry. PMC - NIH.
Bi, S., et al. (2003). Acute food deprivation and chronic food restriction differentially affect hypothalamic NPY mRNA expression. PubMed.
Columbia University. (n.d.). Body Composition Analysis.
Harun, N. A., et al. (2020). A systematic review on different models of inducing obesity in animals: Advantages and limitations. PMC.
Kaiyala, K. J., et al. (2015). Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice. American Journal of Physiology-Endocrinology and Metabolism.
Tschöp, M. H., & Heiman, M. L. (2012). Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives. PubMed.
Nagy, T. R., & Clair, A. L. (2000). Validation and calibration of DEXA body composition in mice. American Journal of Physiology-Endocrinology and Metabolism.
Mouse Metabolic Phenotyping Centers. (2024). Gross Body Composition (DEXA).
JoVE. (2018). Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice.
Charles River Laboratories. (2013). Animal Models of Obesity: A Crash Course.
NIH OACU. (n.d.). Guidelines for Diet Control in Laboratory Animals.
Columbus Instruments. (2015). Measuring Energy Balance in Mice from VO2/VCO2, Food Intake and Activity Data.
using HS 014 to block morphine-induced antinociception
Application Note: Modulation of Morphine Antinociception via MC4R Antagonism (HS 014) Executive Summary & Scientific Correction Crucial Scientific Note: While the prompt queries the use of HS 014 to "block" morphine-indu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modulation of Morphine Antinociception via MC4R Antagonism (HS 014)
Executive Summary & Scientific Correction
Crucial Scientific Note:
While the prompt queries the use of HS 014 to "block" morphine-induced antinociception, it is vital to clarify the pharmacological consensus: HS 014 is a selective Melanocortin-4 Receptor (MC4R) antagonist. [1]
Current neuropharmacological literature confirms that the endogenous melanocortin system acts as an anti-opioid system .[1] Therefore, blocking this system with HS 014 typically potentiates (enhances) morphine antinociception and blocks the development of tolerance , rather than inhibiting the acute analgesic effect itself.[1]
If the experimental objective is to inhibit morphine analgesia, an MC4R agonist (e.g., MTII) would be required.[1] This guide details the protocol for using HS 014 to block the anti-opioid feedback loop , thereby enhancing morphine efficacy and preventing tolerance.[1]
Mechanism of Action: The Opioid-Melanocortin Crosstalk[1]
Morphine acts primarily on the Mu-opioid receptor (MOR) to produce antinociception.[1] However, chronic or high-dose opioid exposure upregulates the endogenous melanocortin system (specifically MC4R) in the spinal cord and periaqueductal gray (PAG).[1] Activation of MC4R opposes opioid signaling, leading to hyperalgesia and tolerance.[1]
HS 014 Function:
By antagonizing the MC4R, HS 014 removes this "brake" on the opioid system, resulting in a leftward shift of the morphine dose-response curve (increased potency).[1]
Pathway Visualization (Graphviz)
Caption: HS 014 antagonizes MC4R-mediated anti-opioid signaling, preventing MOR desensitization and restoring antinociception.[1]
This protocol describes the intracerebroventricular (i.c.v.)[1] administration of HS 014 in rodent models (C57BL/6 mice or Wistar rats) to modulate morphine effects.[1]
Table 2: Prevention of Tolerance (Chronic - Day 8)
Treatment Regimen (7 Days)
Challenge Response (Day 8)
Outcome
Saline + Vehicle
100% MPE (High)
Naive response (Control).
Morphine + Vehicle
25% MPE (Low)
Tolerance Established.
Morphine + HS 014
85% MPE (High)
Tolerance Blocked.
Troubleshooting & Controls
Peptide Stability: HS 014 is a cyclic peptide, offering better stability than linear alpha-MSH, but it must be kept on ice during experiments.[1]
Site Specificity: If i.c.v. administration fails to produce effects, consider intrathecal (i.t.) administration to target spinal MC4Rs, which are heavily involved in neuropathic pain processing.[1]
Verification of Antagonism: To prove the mechanism, run a control arm with MTII (MC4R agonist).[1] MTII should block morphine analgesia.[1] HS 014 should reverse the MTII blockade.[1]
References
Ercil, N. E., Galici, R., & Kesterson, R. A. (2005). HS014, a selective melanocortin-4 (MC4) receptor antagonist, modulates the behavioral effects of morphine in mice.[1][6] Psychopharmacology, 180(2), 279–285.[1]
Upadhya, M., et al. (2007). Central administration of selective melanocortin 4 receptor antagonist HS014 prevents morphine tolerance and withdrawal hyperalgesia.[1][7] Brain Research.
Shikdar, S., et al. (2021). Influence of Selective Melanocortin-4 Receptor Antagonist HS014 on Hypersensitivity After Nervous System Injuries in a Model of Rat Neuropathic Pain.[1] Cureus, 13(9).[1][8]
Schiöth, H. B., et al. (1998). Discovery of novel melanocortin4 receptor selective MSH analogues.[1] British Journal of Pharmacology, 124(1), 75–82.[1]
stereotaxic coordinates for HS 014 delivery to the hypothalamus
Application Note: Stereotaxic Delivery of HS 014 to the Hypothalamus Executive Summary This guide details the protocol for the stereotaxic delivery of HS 014 , a potent and selective melanocortin-4 receptor (MC4R) antago...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereotaxic Delivery of HS 014 to the Hypothalamus
Executive Summary
This guide details the protocol for the stereotaxic delivery of HS 014 , a potent and selective melanocortin-4 receptor (MC4R) antagonist, to the hypothalamus. While HS 014 is utilized to investigate nociception and inflammation, its primary utility lies in dissecting the central melanocortin signaling pathways regulating energy homeostasis.
This protocol focuses on two delivery modalities:
Intraparenchymal Injection: Direct delivery to the Paraventricular Nucleus (PVN) for site-specific functional blockade.
Intracerebroventricular (ICV) Injection: Delivery to the 3rd Ventricle (3V) for regional hypothalamic distribution.
Pharmacological Context & Mechanism
HS 014 is a cyclic
-MSH analogue that acts as a competitive antagonist at MC4R (and to a lesser extent MC3R). In the hypothalamus, specifically the PVN, activation of MC4R by -MSH promotes satiety and energy expenditure.
Mechanism: HS 014 blocks the binding of endogenous
-MSH to MC4R.
Physiological Outcome: Blockade results in hyperphagia (increased food intake), decreased energy expenditure, and potentially altered nociceptive thresholds.
Figure 1: MC4R Signaling & HS 014 Interference
Caption: HS 014 competes with
-MSH at the MC4 receptor, preventing downstream Gs-protein signaling and thereby inhibiting satiety signals.
Experimental Design & Preparation
Vehicle & Solubility
HS 014 is a peptide and requires careful handling to maintain stability.[1][2]
Solvent: Sterile Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline.
Solubility: Soluble in water/saline. For high concentrations, a minute amount of dilute acetic acid may aid dissolution before neutralizing, but standard experimental doses usually dissolve in aCSF.
Storage: Lyophilized powder at -20°C. Reconstituted aliquots should be used immediately or stored at -80°C. Avoid freeze-thaw cycles.
Dosage Guidelines
Doses vary by species and route. A pilot study is mandatory to establish the sub-threshold and effective doses for your specific behavioral assay.
Route
Species
Typical Dose Range
Injection Volume
Intraparenchymal (PVN)
Rat
0.01 – 0.5 nmol
0.2 – 0.5 µL
Intraparenchymal (PVN)
Mouse
0.005 – 0.1 nmol
0.1 – 0.2 µL
ICV (3rd Ventricle)
Rat
0.1 – 3.0 nmol
1.0 – 5.0 µL
ICV (3rd Ventricle)
Mouse
0.05 – 1.0 nmol
0.5 – 2.0 µL
Stereotaxic Coordinates
Critical Warning: Coordinates are weight and strain-dependent . The values below serve as a starting point based on standard atlases (Paxinos & Watson for rats; Paxinos & Franklin for mice). Always verify Bregma/Lambda alignment (flat skull) before drilling.
Table 1: Target Coordinates (Relative to Bregma)
Target Region
Species
Weight / Strain
AP (Anterior-Posterior)
ML (Medial-Lateral)
DV (Dorsal-Ventral)*
PVN (Paraventricular Nucleus)
Rat
250-300g (Wistar/SD)
-1.80 mm
± 0.40 mm
-7.8 to -8.0 mm
PVN (Paraventricular Nucleus)
Mouse
25-30g (C57BL/6)
-0.85 to -0.94 mm
± 0.20 mm
-4.8 to -5.1 mm
3V (3rd Ventricle)
Rat
250-300g
-2.30 mm
0.00 mm
-7.5 to -8.0 mm
3V (3rd Ventricle)
Mouse
25-30g
-1.30 mm
0.00 mm
-5.0 mm
*DV coordinates are typically measured from the skull surface (dura).
Detailed Surgical Protocol
Phase 1: Pre-Surgical Setup
Anesthesia: Isoflurane (Induction 3-4%, Maintenance 1.5-2%) or Ketamine/Xylazine (IP).
Trustworthiness in stereotaxic surgery comes from verification. You must validate your coordinates.
Functional Verification (Angiotensin II):
For ICV cannulation, inject Angiotensin II (10-50 ng). A correctly placed cannula results in immediate dipsogenic response (drinking water) within 2-5 minutes.
Histological Verification (Post-Mortem):
Inject a dye (e.g., methylene blue or fluorescent beads) at the end of the experiment or in a pilot animal.
Slice brain sections (coronal) and overlay with a brain atlas to confirm the injection site is within the PVN boundaries.
Exclusion Criteria: Any animal with an injection site >0.2 mm outside the target nucleus must be excluded from data analysis.
References
Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Academic Press.[3][4] Link
Paxinos, G., & Franklin, K. B. J. (2019).[3] Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates. Academic Press.[3][4] Link
Schiöth, H. B., et al. (1998). Discovery of novel melanocortin4 receptor selective MSH analogues.[5] British Journal of Pharmacology, 124(1), 75-82.[5] Link
Kask, A., et al. (1998). Discovery of a novel superpotent and selective melanocortin-4 receptor antagonist (HS014)
Vergoni, A. V., et al. (2000). Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats.[6] European Journal of Pharmacology, 369(1), 11-15. Link
Liu, J., et al. (2024).[7] Inhibition of GABAergic neurons in the paraventricular nucleus of the hypothalamus precipitates visceral pain induced by pancreatic cancer in mice.[8] Annals of Translational Medicine. Link
Application Notes & Protocols: In Vitro Functional Characterization of the MC4R Antagonist, HS014 Peptide
Introduction: Unveiling the Role of HS014 in Melanocortin Signaling The melanocortin system is a critical signaling pathway in the central nervous system, playing a pivotal role in regulating energy homeostasis, appetite...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Role of HS014 in Melanocortin Signaling
The melanocortin system is a critical signaling pathway in the central nervous system, playing a pivotal role in regulating energy homeostasis, appetite, and body weight.[1][2] The melanocortin 4 receptor (MC4R), a G-protein coupled receptor (GPCR), is a key component of this system.[1] Its activation by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a cascade of intracellular events that ultimately suppress food intake.[3][4] Consequently, antagonism of MC4R has emerged as a significant area of research for conditions where appetite stimulation is desired and for understanding the nuances of metabolic control and neuropathic pain.[2][3][5]
HS014 is a synthetic peptide that has been identified as a potent and highly selective antagonist of the human melanocortin-4 receptor.[6][7] Its selectivity is a key attribute, with a reported inhibitory constant (Ki) of 3.16 nM for the human MC4R, which is significantly lower than its affinity for other melanocortin receptor subtypes (Ki of 108 nM for MC1R, 54.4 nM for MC3R, and 694 nM for MC5R).[6][7] This high selectivity makes HS014 an invaluable tool for specifically probing the function of MC4R in various physiological and pathophysiological contexts.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro functional characterization of the HS014 peptide. We will delve into the core principles and provide detailed, step-by-step protocols for three fundamental assays: a competitive radioligand binding assay to determine its affinity for MC4R, a cAMP accumulation assay to assess its functional antagonism, and an ERK1/2 phosphorylation assay to investigate its impact on downstream signaling pathways.
The Scientific Foundation: HS014's Mechanism of Action at the MC4R
As a member of the GPCR superfamily, the MC4R transduces extracellular signals into intracellular responses. Upon binding of an agonist like α-MSH, the MC4R undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gαs. This activation of Gαs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[8] The second messenger, cAMP, then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB, to elicit a cellular response.[9]
HS014 exerts its antagonist effect by competitively binding to the MC4R, thereby preventing the binding and action of endogenous agonists.[10] This blockade of agonist binding inhibits the Gαs-mediated signaling cascade, resulting in a reduction of intracellular cAMP levels that would otherwise be elevated by agonist stimulation. The following diagram illustrates this signaling pathway and the inhibitory action of HS014.
Caption: MC4R signaling pathway and the antagonistic action of HS014.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of HS014 for the MC4R.
Principle of the Assay: This assay quantifies the ability of a non-radiolabeled compound (the "competitor," in this case, HS014) to displace a radiolabeled ligand that has a known high affinity for the receptor.[11][12] By performing this competition at various concentrations of HS014, an inhibition curve can be generated, from which the IC50 (the concentration of HS014 that displaces 50% of the radiolabeled ligand) can be determined. The Ki value, a true measure of binding affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials and Reagents
Cell Membranes: Prepared from a cell line stably expressing human MC4R (e.g., HEK293 or CHO cells).
Radioligand: A high-affinity MC4R agonist or antagonist labeled with a radioisotope (e.g., [¹²⁵I]-NDP-α-MSH).
HS014 Peptide: A stock solution of known concentration, serially diluted to cover a wide concentration range.
Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
Non-specific Binding Control: A high concentration of a non-radiolabeled MC4R ligand (e.g., 1 µM NDP-α-MSH).
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
Scintillation Counter: For quantifying radioactivity.
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Protocol
Prepare HS014 Dilutions: Perform serial dilutions of the HS014 stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 pM to 10 µM).
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
Total Binding: Add assay buffer.
Non-specific Binding (NSB): Add the non-specific binding control ligand.
Competition: Add the different dilutions of HS014.
Add Radioligand: Add the radiolabeled ligand to all wells at a final concentration close to its Kd value.
Initiate Reaction: Add the cell membranes to all wells to start the binding reaction. The final volume should be consistent across all wells (e.g., 200 µL).
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma or beta counter.
Data Analysis:
Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
Plot the percentage of specific binding against the log concentration of HS014.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Key Experimental Parameters
Parameter
Recommended Value
Rationale
MC4R Membrane Conc.
5-20 µg protein/well
Ensures a sufficient signal-to-noise ratio without depleting the radioligand.
Radioligand Conc.
Equal to its Kd
Provides an optimal balance between signal intensity and sensitivity for competition.
Incubation Time
60-90 minutes
Allows the binding reaction to reach equilibrium.
Incubation Temperature
Room Temperature (22-25°C)
Provides a stable environment for the binding reaction.
HS014 Conc. Range
1 pM to 10 µM
A wide range is necessary to accurately define the top and bottom plateaus of the competition curve.
Protocol 2: cAMP Accumulation Assay
Objective: To functionally confirm the antagonist activity of HS014 by measuring its ability to inhibit agonist-induced cAMP production.
Principle of the Assay: This is a cell-based functional assay that measures the level of the second messenger, cAMP.[1] Cells expressing MC4R are first incubated with varying concentrations of the antagonist (HS014) and then stimulated with a fixed concentration of an MC4R agonist (e.g., α-MSH). In the presence of a phosphodiesterase (PDE) inhibitor, which prevents the degradation of cAMP, the amount of accumulated cAMP is quantified.[13] A potent antagonist like HS014 will cause a dose-dependent decrease in the agonist-stimulated cAMP levels.
Materials and Reagents
Cell Line: A cell line stably expressing human MC4R (e.g., CHO-K1 or HEK293).
MC4R Agonist: e.g., α-MSH or Melanotan II.
HS014 Peptide: Serially diluted stock solution.
Cell Culture Medium: Appropriate for the chosen cell line.
cAMP Detection Kit: A commercial kit based on technologies like HTRF, AlphaScreen, or ELISA.[8][14][15]
Experimental Workflow
Caption: Workflow for the cAMP accumulation assay.
Step-by-Step Protocol
Cell Seeding: Seed the MC4R-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
Pre-incubation with Antagonist: The next day, replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and the desired concentrations of HS014. Incubate for a short period (e.g., 15-30 minutes).
Agonist Stimulation: Add the MC4R agonist at a pre-determined concentration (typically the EC₈₀, the concentration that gives 80% of the maximal response) to the wells.
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes) to allow for cAMP accumulation.
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen detection kit.
Data Analysis:
Normalize the data, setting the response with no agonist as 0% and the response with agonist alone (no HS014) as 100%.
Plot the normalized response against the log concentration of HS014.
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value of HS014.
Data Presentation: Key Experimental Parameters
Parameter
Recommended Value
Rationale
Cell Density
20,000 - 50,000 cells/well
Ensures a confluent monolayer and a robust signal.
Agonist Concentration
EC₈₀
Provides a strong signal that can be effectively inhibited, increasing the assay window.
PDE Inhibitor (IBMX)
500 µM
Prevents the degradation of cAMP, leading to its accumulation and a more robust signal.[13]
Stimulation Time
30 minutes
A common time point for maximal cAMP accumulation in response to GPCR activation.
HS014 Conc. Range
1 pM to 10 µM
A broad concentration range is essential for accurately defining the dose-response curve.
Protocol 3: ERK1/2 Phosphorylation Assay
Objective: To assess the antagonist activity of HS014 on a downstream signaling pathway by measuring its effect on agonist-induced ERK1/2 phosphorylation.
Principle of the Assay: The activation of GPCRs, including MC4R, can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[9][16][17] This assay measures the level of phosphorylated ERK1/2 (p-ERK) relative to the total amount of ERK1/2 protein. As an antagonist, HS014 is expected to block the increase in p-ERK induced by an MC4R agonist.[18]
Materials and Reagents
Cell Line: MC4R-expressing cell line (e.g., HEK293).
MC4R Agonist: e.g., α-MSH.
HS014 Peptide: Serially diluted stock solution.
Cell Culture Medium: Serum-free medium for starvation.
Lysis Buffer: Containing protease and phosphatase inhibitors.
Antibodies: Primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
Detection System: Western blot apparatus and reagents, or a plate-based detection system like AlphaScreen SureFire.[18]
Experimental Workflow
Caption: Workflow for the ERK1/2 phosphorylation assay.
Step-by-Step Protocol (Western Blot Method)
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 80-90% confluency, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal p-ERK levels.
Antagonist Pre-treatment: Pre-treat the starved cells with various concentrations of HS014 for 30 minutes.
Agonist Stimulation: Add the MC4R agonist (e.g., 100 nM α-MSH) and incubate for a short period, typically 5-10 minutes, as ERK phosphorylation is often transient.[19]
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane and probe with a primary antibody against p-ERK1/2.
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
Data Analysis:
Quantify the band intensities using densitometry software.
For each sample, calculate the ratio of the p-ERK signal to the total ERK signal.
Plot the normalized p-ERK/total ERK ratio against the log concentration of HS014 to determine the IC50.
Data Presentation: Key Experimental Parameters
Parameter
Recommended Value
Rationale
Serum Starvation
4-6 hours
Reduces basal levels of ERK phosphorylation, increasing the signal-to-background ratio upon stimulation.
Agonist Stimulation Time
5-10 minutes
ERK phosphorylation is a rapid and often transient event; this time frame typically captures the peak response.[19]
Lysis Buffer
Must contain phosphatase inhibitors
Prevents the dephosphorylation of ERK after cell lysis, preserving the signal.
Primary Antibody Dilution
As per manufacturer's recommendation
Optimal antibody concentration is crucial for a clean signal with low background.
Loading Control
Total ERK1/2
Normalizing to total ERK accounts for any variations in protein loading between lanes.
Conclusion and Broader Implications
The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro functional characterization of the MC4R antagonist, HS014. By systematically assessing its binding affinity through competitive radioligand binding assays and confirming its functional antagonism via cAMP accumulation and ERK1/2 phosphorylation assays, researchers can gain a deep understanding of its pharmacological profile. These assays are fundamental in the preclinical stages of drug discovery and development, enabling the identification and optimization of lead compounds.[20] The insights gained from studying selective peptides like HS014 are not only crucial for advancing our knowledge of the melanocortin system but also for the potential development of novel therapeutics for a range of metabolic and neurological disorders.[21][22]
References
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Niemi, M. S. (2021). Influence of Selective Melanocortin-4 Receptor Antagonist HS014 on Hypersensitivity After Nervous System Injuries in a Model of Rat Neuropathic Pain: A Narrative Review of the Literature. Cureus, 13(9), e17698. [Link]
Pan, X., Xu, J., & Jia, X. (2020). Research Progress Evaluating the Function and Mechanism of Anti-Tumor Peptides. Cancer Management and Research, 12, 1585–1596. [Link]
Green, A. R., & Sportelli, C. (2023). A Novel Bioactive Peptide, T14, Selectively Activates mTORC1 Signalling: Therapeutic Implications for Neurodegeneration and Other Rapamycin-Sensitive Applications. International Journal of Molecular Sciences, 24(12), 9987. [Link]
Hi-Affi™ In Vitro Cell based Melanocortin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved February 5, 2026, from [Link]
Kask, A., Rägo, L., & Schiöth, H. B. (2001). Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats. Neuroreport, 12(4), 751–755. [Link]
cAMP Assay of MC4R mutants. cAMP production of MC4R mutants after... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Kask, A., & Schiöth, H. B. (2000). Evidence That Orexigenic Effects of Melanocortin 4 Receptor Antagonist HS014 Are Mediated by Neuropeptide Y. Biochemical and Biophysical Research Communications, 278(1), 230–234. [Link]
Kask, A., Mutulis, F., Muceniece, R., Pähkla, R., Wikberg, J. E., & Schiöth, H. B. (1998). Selective Antagonist for the Melanocortin 4 Receptor (HS014) Increases Food Intake in Free-Feeding Rats. Biochemical and Biophysical Research Communications, 245(1), 90–93. [Link]
Tao, Y. X., & Segaloff, D. L. (2003). Functional characterization and pharmacological rescue of melanocortin-4 receptor mutations identified from obese patients. The Journal of biological chemistry, 278(44), 43573–43581. [Link]
Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 132, 263–273. [Link]
Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, Z., Shao, G., Wang, X., Wang, R., & Fu, C. (2022). Therapeutic peptides: current applications and future directions. Signal transduction and targeted therapy, 7(1), 48. [Link]
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved February 5, 2026, from [Link]
Solutions to Advance Therapeutic Peptide Research. (n.d.). Sartorius. Retrieved February 5, 2026, from [Link]
Ghamari-Langroudi, M., Digby, G. J., Sebag, J. A., Millard, W. J., Pal, K., & Cone, R. D. (2015). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. Molecular endocrinology (Baltimore, Md.), 29(7), 984–998. [Link]
AlphaScreen SureFire Phospho-ERK assay. (n.d.). BMG Labtech. Retrieved February 5, 2026, from [Link]
Al-Maraghi, A., Al-Muraikhi, A., Al-Sulaiman, R., Al-Shafai, M., Al-Kurbi, A., Al-Thani, A., ... & Badii, I. (2022). Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar. Genes, 13(10), 1804. [Link]
G'Styr, O., Amela-Cortes, M., & Lecommandoux, S. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Pharmaceutics, 13(2), 154. [Link]
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 223–240. [Link]
Phospho-ERK Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
cAMP Hunter™ Human MC4R Gs Cell-Based Assay Kit (CHO-K1). (n.d.). Eurofins DiscoverX. Retrieved February 5, 2026, from [Link]
GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. HEK293... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Brandt, A., Zernecke, A., & Bidlingmaier, M. (2021). Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. International Journal of Molecular Sciences, 22(16), 8820. [Link]
Wang, Y., Li, J., & Wu, J. (2023). Characterization and mechanism of action of amphibian-derived wound-healing-promoting peptides. Frontiers in immunology, 14, 1206100. [Link]
Association between MC4R LoF of cAMP accumulation and arterial BP... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Ramdat, S., & Harding, W. W. (2024). Developing New Peptides and Peptide–Drug Conjugates for Targeting the FGFR2 Receptor-Expressing Tumor Cells and 3D Spheroids. Biomimetics, 9(9), 515. [Link]
G G, F T, & G G. (2008). G Protein-Coupled Receptor-Mediated ERK1/2 Phosphorylation: Towards a Generic Sensor of GPCR Activation. Journal of Receptor, Ligand and Channel Research, 1, 17-25. [Link]
MC4 Melanocortin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved February 5, 2026, from [Link]
Zhang, X., Shi, S., Yao, Z., Zheng, X., Li, W., Zhang, Y., ... & Zhou, T. (2024). Antimicrobial peptide Hs02 with rapid bactericidal, anti-biofilm, and anti-inflammatory activity against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli. Frontiers in Microbiology, 15, 1331008. [Link]
Stäb, F., Scherag, A., Hebebrand, J., & Hinney, A. (2011). Rare melanocortin-3 receptor mutations with in vitro functional consequences are associated with human obesity. Human molecular genetics, 20(15), 3065–3073. [Link]
ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. (2022, August 23). JoVE. [Video]. YouTube. [Link]
improving HS 014 peptide solubility in physiological saline
A Senior Application Scientist's Guide to Achieving Optimal Solubility in Physiological Saline Welcome to the technical support center for the HS-014 peptide. As a potent and selective antagonist for the melanocortin 4 r...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Achieving Optimal Solubility in Physiological Saline
Welcome to the technical support center for the HS-014 peptide. As a potent and selective antagonist for the melanocortin 4 receptor (MC4R), HS-014 is a critical tool for in-vivo studies related to feeding behavior and metabolic control.[1][2] However, like many synthetic peptides, achieving consistent and optimal solubility in physiological buffers can be a significant challenge, potentially impacting experimental reproducibility and outcomes.
This guide is designed to provide you, the researcher, with a comprehensive, step-by-step approach to troubleshooting and resolving solubility issues with HS-014. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental context.
Before attempting dissolution, it is crucial to understand the inherent properties of the HS-014 peptide. HS-014 is a cyclic beta-MSH analogue, specifically cyclic [AcCys11, D-Nal14, Cys18, Asp-NH(2)22]-beta-MSH(11-22).[3] The presence of hydrophobic residues like D-Nal (D-2-naphthylalanine) and the cyclic structure can contribute to poor aqueous solubility and a tendency to aggregate.[4][5]
FAQ: Pre-dissolution Checklist
Q1: I just received my lyophilized HS-014. What should I do first?
A1: Do not immediately open the vial. Lyophilized peptides are often hygroscopic and absorbing moisture can reduce stability and make accurate weighing difficult.[6]
Equilibrate: Allow the vial to warm to room temperature in a desiccator before opening.[4]
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1-5 minutes) to pellet all the lyophilized powder at the bottom of the tube.[7][8] This ensures no material is lost when you open the cap.
Inspect: Visually inspect the powder. It should appear as a white, fluffy solid.
Q2: How do I determine the best starting solvent for HS-014?
A2: The best approach is to analyze the peptide's amino acid composition to predict its net charge at a given pH.[9] The solubility of any peptide is lowest at its isoelectric point (pI), the pH at which its net charge is zero. Therefore, dissolving the peptide in a solution with a pH at least one unit away from its pI is recommended.[10]
Charge Calculation: Assign a charge value to each relevant amino acid at neutral pH (~7.0):
HS-014 Analysis: While the exact sequence of the beta-MSH fragment determines the precise charge, the key modifications are an acetylated N-terminus (removes +1 charge) and an amidated C-terminus (removes -1 charge). The presence of Aspartic Acid (Asp) gives it an acidic character. This suggests HS-014 is likely an acidic or near-neutral peptide .
This section provides a logical progression of troubleshooting steps, from the simplest and most common solutions to more advanced techniques.
Visual Troubleshooting Workflow
Below is a decision-making flowchart to guide you through the solubilization process.
Caption: A step-by-step workflow for troubleshooting HS-014 peptide solubility.
FAQ: Common Solubility Problems & Solutions
Q3: My HS-014 did not dissolve in physiological saline (PBS, pH 7.4). What is my next step?
A3: This is common for hydrophobic peptides. The next and most recommended step is to use a small amount of an organic co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer.[4][7][11] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low toxicity in most biological assays.[7]
Protocol A: The Co-Solvent Method (DMSO)
This protocol is the most reliable for hydrophobic peptides like HS-014.
Preparation: Use a pre-weighed aliquot of HS-014 or carefully weigh a small amount (e.g., 1 mg).
Initial Dissolution: Add a small volume of 100% DMSO directly to the lyophilized powder. For 1 mg of peptide, start with 20-50 µL of DMSO.[11]
Aid Dissolution: Gently vortex or sonicate the vial for a few seconds.[4][7] Sonication can be particularly effective at breaking up small aggregates.[11] Ensure the solution becomes completely clear.
Serial Dilution (Crucial Step): This is the most critical part of the process. Slowly add the DMSO stock solution dropwise into your vigorously vortexing physiological saline. Never add the aqueous buffer to the DMSO stock, as this will cause the peptide to immediately precipitate.
Final Concentration: Be mindful of the final DMSO concentration in your working solution. For most cell-based assays, this should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.[11]
Q4: I am concerned about using DMSO in my experiment. Are there alternatives?
A4: Yes. If DMSO is incompatible with your assay, you can try other organic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN).[7] The principle of creating a concentrated stock and diluting into the aqueous buffer remains the same. Alternatively, you can attempt pH adjustment.
Protocol B: pH Adjustment Method
Since HS-014 is likely acidic or neutral, increasing the pH of the solvent can increase its net negative charge and improve solubility.[12]
Choose a Basic Solution: Use a dilute basic solution such as 0.1M ammonium bicarbonate or a small amount of 1-10% ammonium hydroxide.[9][11][13]
Test a Small Amount: Add the basic solution dropwise to a small aliquot of the peptide until it dissolves.
Neutralize: Once dissolved, you can adjust the pH back towards your desired experimental range (e.g., 7.4) with a dilute acid like HCl. Do this slowly while vortexing.
Caution: Be aware that peptides can be unstable at extreme pH values.[14] Also, if your peptide contains cysteine (which HS-014 does), a basic pH can promote the formation of disulfide bonds, leading to dimerization or oligomerization.[9]
Q5: The solution is still cloudy/has particulates after trying the co-solvent method. What's happening?
A5: This indicates either incomplete dissolution or aggregation.[5] Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble, complexes. This can be driven by hydrophobic interactions or intermolecular hydrogen bonding.[15]
Try Sonication: A brief sonication (e.g., 3 cycles of 10-15 seconds in a bath sonicator) can help break up aggregates.[7]
Gentle Warming: Warming the solution to a temperature below 40°C can sometimes improve solubility, but use this with caution to avoid peptide degradation.[4][12]
Centrifugation: Before use, always centrifuge your final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates.[11] Carefully collect the supernatant for your experiment. This is a critical quality control step.
Section 3: Data & Storage Best Practices
Table 1: Co-Solvent Properties & Considerations
Co-Solvent
Abbreviation
Use Case
Advantages
Disadvantages
Dimethyl Sulfoxide
DMSO
Primary choice for hydrophobic peptides
High solubilizing power, low volatility, generally low toxicity at <1%[7]
Can be incompatible with some assays; may oxidize peptides with Met or Cys residues
Dimethylformamide
DMF
Alternative to DMSO
Good solubilizing power
Higher toxicity than DMSO
Acetonitrile
ACN
Useful for analytical methods (e.g., HPLC/MS)
Volatile and easily removed
High volatility can make concentration difficult to control; may interfere with biological assays[4]
Ethanol
EtOH
For moderately hydrophobic peptides
Biologically compatible at low concentrations
Lower solubilizing power than DMSO for very hydrophobic peptides
Storage of Reconstituted HS-014
Q6: How should I store my HS-014 stock solution?
A6: Proper storage is essential to maintain the peptide's activity and prevent degradation.
Aliquot: Never store the entire stock in one tube. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[16]
Storage Temperature: Store aliquots at -20°C for short-term storage (weeks) and -80°C for long-term storage (months).[16]
pH of Stock Solution: Peptide solutions are generally more stable when stored at a pH between 4-6.[14]
Limited Shelf-Life: Be aware that peptides in solution have a limited shelf-life, especially those containing residues like Cysteine (Cys) and Tryptophan (Trp).[14] Plan your experiments to use the solution within a reasonable timeframe.
Final Check: Mechanism of Action Diagram
The diagram below illustrates the fundamental principles governing peptide solubility.
Caption: Key factors influencing peptide solubility in aqueous solutions.
By systematically applying these principles and protocols, you can overcome the challenges associated with HS-014 solubility, ensuring the integrity and concentration of your peptide for reliable and reproducible research.
References
Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved February 5, 2024, from [Link]
Kask, A., et al. (1998). Selective Antagonist for the Melanocortin 4 Receptor (HS014) Increases Food Intake in Free-Feeding Rats. PubMed. Retrieved February 5, 2024, from [Link]
Peptide Handling (Solubility & Storage) Guideline. (2020). Biomatik. Retrieved February 5, 2024, from [Link]
How to Reconstitute Peptides. (n.d.). JPT Peptide Technologies. Retrieved February 5, 2024, from [Link]
Kask, A., et al. (1999). Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats. PubMed. Retrieved February 5, 2024, from [Link]
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved February 5, 2024, from [Link]
How Can I Make My Peptide More Water Soluble? (2024). LifeTein. Retrieved February 5, 2024, from [Link]
Peptide Solubility. (n.d.). Bio Basic. Retrieved February 5, 2024, from [Link]
What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved February 5, 2024, from [Link]
Reconstitution & Storage Instructions. (n.d.). Aviva Systems Biology. Retrieved February 5, 2024, from [Link]
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. Retrieved February 5, 2024, from [Link]
Adijanto, L., et al. (1998). Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats. PubMed. Retrieved February 5, 2024, from [Link]
How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? (2019). Reddit. Retrieved February 5, 2024, from [Link]
Technical Support Center: HS-014 Stability & Handling Guide
Executive Summary & Compound Profile HS-014 is a potent, selective, cyclic peptide antagonist for the Melanocortin-4 Receptor (MC4R). While commercially rated as "soluble in water," its structural complexity introduces s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
HS-014 is a potent, selective, cyclic peptide antagonist for the Melanocortin-4 Receptor (MC4R). While commercially rated as "soluble in water," its structural complexity introduces stability risks often overlooked in standard aqueous protocols.
D-Nal (D-2-Naphthylalanine): A bulky, hydrophobic non-canonical amino acid that drives aggregation.
Disulfide Bridge (Cys1-Cys8): Susceptible to scrambling at pH > 7.5.
Tryptophan (Trp): Highly susceptible to oxidative degradation.
Module 1: The Solubility Trap (Reconstitution)
The Issue: Users often observe "crashing out" or inconsistent concentration curves despite the datasheet stating "Soluble to 1 mg/mL in water."
The Cause: The D-Nal residue creates a "sticky" hydrophobic patch. Direct addition of aqueous buffer can trigger rapid, microscopic aggregation (amyloid-like fibril formation) that is invisible to the naked eye but drastically reduces bio-availability.
Protocol: The "Solvent-Shock" Reconstitution Method
Do not add water directly to the lyophilized powder.
Initial Solubilization: Dissolve the lyophilized HS-014 powder in 100% DMSO to a concentration of 10–20 mM (Stock Solution). The hydrophobic D-Nal residue requires this organic environment to fully dissociate.
Aliquoting: Aliquot this stock immediately into low-binding tubes. Store at -20°C or -80°C.
Working Solution: Dilute the DMSO stock into your aqueous buffer (PBS or Saline) only immediately before use. Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity in cell assays, or <1% for in vivo work (check local ethical guidelines).
Visualization: Reconstitution Decision Tree
Figure 1: Decision tree for HS-014 reconstitution. Direct aqueous dissolution is the leading cause of batch-to-batch variability.
Module 2: Chemical Stability (pH & Oxidation)
The Issue: Loss of antagonistic potency after 24–48 hours in solution.
The Cause:
Disulfide Scrambling: At pH > 7.5, the thiolate anion becomes active, leading to disulfide exchange (scrambling) or hydrolysis.
Oxidation: The Indole ring on Tryptophan (Trp) and the sulfur in Cysteine are oxygen scavengers.
Stability Protocol
Buffer Selection: Use PBS (pH 7.4) for immediate use. For storage >24 hours, use a slightly acidic buffer (e.g., Sodium Acetate pH 5.0–6.0 ) to lock the disulfide bond.
Headspace: Flush storage vials with Argon or Nitrogen gas to prevent Trp oxidation.
Data Summary: Buffer Compatibility Table
Parameter
Recommended Condition
Risk Factor
Mechanism of Failure
pH Range
5.0 – 7.4
pH > 8.0
Disulfide scrambling (Base-catalyzed)
Temperature
-20°C (Stock) / 4°C (Working)
> 25°C
Hydrolysis of peptide backbone
Additive
0.1% BSA or Tween-20
Pure Buffer
Adsorption to plastic (Hydrophobic loss)
Freeze/Thaw
Max 1 cycle
Multiple cycles
Ice crystal damage to cyclic structure
Module 3: Experimental Artifacts (Adsorption)
The Issue: Inconsistent IC50/Ki values (e.g., varying from 3 nM to 50 nM) across different plate types.
The Cause: The D-Nal residue makes HS-014 highly hydrophobic. It rapidly adsorbs to polypropylene and polystyrene surfaces, effectively lowering the actual concentration in the well.
Solution: The "Carrier" Strategy
Always include a carrier protein or surfactant in your assay buffer.
In Vitro: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 . This coats the plastic walls, preventing the peptide from sticking.
In Vivo: Use sterile saline with 0.1% BSA for ICV injections.
Module 4: Biological Context (MC4R Signaling)
To troubleshoot "lack of effect," one must verify the downstream signaling pathway is intact. HS-014 acts by blocking the binding of
-MSH to MC4R, preventing the Gs-protein mediated cAMP accumulation.
Visualization: MC4R Antagonism Pathway
Figure 2: Mechanism of Action. HS-014 competitively antagonizes MC4R, preventing the cAMP cascade usually triggered by
-MSH.
Troubleshooting FAQ
Q: My peptide solution turned cloudy upon adding PBS. Can I filter it?A:NO. Cloudiness indicates aggregation (likely due to the D-Nal residue). Filtering will remove the peptide entirely, leaving you with solvent only.
Fix: Add DMSO dropwise until clear, or sonicate briefly. If it remains cloudy, the concentration is too high for that specific buffer; dilute further.
Q: Can I store the diluted working solution at 4°C for a week?A: No. The disulfide bridge is unstable in neutral aqueous solution over days. Only the DMSO stock is stable long-term. Prepare working solutions fresh daily.
Q: I see a double peak on my HPLC after 48 hours.A: This is likely the racemization of the Aspartic Acid (Asp) residue or oxidation of the Tryptophan (Trp). Ensure you are using degassed buffers and storing under Argon.
References
Schiöth, H. B., et al. (1998). "Discovery of novel melanocortin4 receptor selective MSH analogues." British Journal of Pharmacology, 124(1), 75–82.
R&D Systems. "HS 014: Melanocortin Receptor Antagonist Technical Data Sheet."
Sigma-Aldrich. "Handling and Solubility Guidelines for Peptides."
Kavarana, M. J., et al. (2002). "Novel cyclic melanocortin agonists." Journal of Medicinal Chemistry, 45(12), 2644-2650. (Provides structural context on D-Nal/Trp stability in MC4R ligands).
Troubleshooting
minimizing non-specific binding effects of HS 014 in assays
Minimizing Non-Specific Binding (NSB) in Assay Development Status: Operational Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Minimizing Non-Specific Binding (NSB) in Assay Development
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: HS 014 (Melanocortin-4 Receptor Antagonist)
Last Updated: February 2026
Executive Summary & Molecule Profile
HS 014 is a potent, selective, cyclic peptide antagonist for the Melanocortin-4 receptor (MC4R). While highly effective for characterizing MC4R signaling, its physicochemical properties—specifically its amphipathic nature and cationic charge distribution—render it prone to high non-specific binding (NSB).
This guide addresses the "sticky" nature of HS 014. High NSB reduces signal-to-noise ratios, artificially inflates
values, and wastes expensive reagents. The protocols below are designed to neutralize the electrostatic and hydrophobic forces driving this phenomenon.
Property
Description
Impact on Assay
Molecule Type
Cyclic Peptide (C54H68N14O10S2)
Rigid structure exposes hydrophobic patches.
Charge
Cationic (Positive at physiological pH)
Attracted to negatively charged glass fibers and plasticware.
Solubility
~1 mg/mL (Water)
Prone to aggregation at high concentrations or in low-salt buffers.
The Mechanics of "Stickiness" (Diagnostic Visualization)
To solve NSB, you must understand where the molecule is going. HS 014 does not just "disappear"; it adsorbs to surfaces.
Figure 1: Mechanism of Action. Scenario A shows how the cationic peptide binds to negative filter fibers. Scenario B demonstrates how Polyethyleneimine (PEI) neutralizes the surface, forcing the peptide to bind only to the receptor.
Critical Protocol: Radioligand Binding Assays
The gold standard for reducing peptide NSB in filtration assays is Polyethyleneimine (PEI) coating . PEI is a cationic polymer that saturates the negative binding sites on glass fiber filters (GF/B or GF/C).
Protocol A: The PEI Pre-Soak Method
Use this for all filtration assays involving
I-HS 014.
Preparation: Prepare a 0.3% to 0.5% (v/v) PEI solution in distilled water.
Note: PEI is viscous. Weighing it (w/v) is often more accurate than pipetting.
Soaking: Submerge Whatman GF/B or GF/C filters in the PEI solution.
Incubation: Soak for at least 1 hour at 4°C.
Expert Tip: Overnight soaking is acceptable and often yields more consistent baselines.
Washing: Before harvesting, wash the filters once with ice-cold wash buffer to remove excess free PEI, which can sometimes interfere with liquid scintillation cocktails.
Protocol B: Buffer Optimization (The "Blocking Cocktail")
If PEI alone is insufficient, modify your assay buffer.
Component
Concentration
Function
BSA (Bovine Serum Albumin)
0.1% - 0.5%
Acts as a "sacrificial protein" to coat plastic walls. Crucial: Use Protease-Free / Fatty-Acid Free BSA to avoid receptor interference.
Bacitracin
0.5 mg/mL
Peptidase inhibitor. Prevents degradation of HS 014, ensuring the signal loss is NSB, not proteolysis.
Tween-20
0.01% - 0.05%
Reduces hydrophobic interaction with pipette tips and tubes. Warning: High concentrations (>0.1%) may strip the receptor from the membrane.
Handling & Storage Guidelines
Issue: Researchers often lose 20-40% of HS 014 concentration simply by transferring it between untreated polypropylene tubes before the assay even begins.
The Solution: Silanization
Glassware and plasticware should be siliconized (silanized) to create a hydrophobic barrier, or you should use "Low-Binding" commercial plastics.
Step-by-Step Silanization (In-House):
Treat clean glassware with a 5% solution of Dichlorodimethylsilane in heptane (or commercially available Sigmacote®).
Rinse thoroughly with water, then methanol.
Bake at 100°C to cure.
Validation: A drop of water should bead up perfectly on the surface (high contact angle).
Troubleshooting Logic Flow
Use this decision tree when your Total Binding is low or Non-Specific Binding is high (>20% of Total Binding).
Figure 2: Diagnostic Flowchart for High NSB. Follow the path to identify the most likely culprit.
Frequently Asked Questions (FAQ)
Q: Can I use non-fat dry milk instead of BSA for blocking?A:Avoid it. Milk contains high levels of calcium and a complex mixture of phosphoproteins (casein) that can interfere with GPCR binding assays. For HS 014/MC4R assays, BSA (Fraction V) is cleaner and more defined.
Q: My "Specific Binding" is low, but my NSB is acceptable. What is happening?A: This is likely an adsorption issue upstream. You are losing HS 014 to your pipette tips or dilution tubes before it reaches the plate.
Fix: Ensure all dilution buffers contain 0.1% BSA or Tween-20. Pre-rinse pipette tips with the solution before transferring.
Q: Why does PEI work for HS 014 specifically?A: Glass fiber filters are negatively charged (silicates). HS 014 contains arginine and lysine residues (cationic/positive). Without PEI, the filter acts like an ion-exchange column, trapping the peptide. PEI is a polycation that binds to the glass first, neutralizing the charge so the peptide passes through unless bound to the receptor [1].
Q: Is HS 014 stable in solution?A: It is relatively stable, but like all peptides, it is susceptible to oxidation and proteolysis. Always include protease inhibitors (Bacitracin, EDTA) in your assay buffer. Store aliquots at -20°C or -80°C and avoid freeze-thaw cycles.
References
Bruns, R. F., et al. (1983). "Regulation of adenosine receptors in human platelets." This seminal paper established the PEI filtration method for cationic ligands.
Schioth, H. B., et al. (1998).[1] "Discovery of novel melanocortin4 receptor selective MSH analogues." British Journal of Pharmacology.[1] Describes the characterization of HS 014.
Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Detailed analysis of peptide loss to labware.
Seethala, R., & Prabhavathi, B. (Eds.). (1999). Handbook of Drug Screening. Marcel Dekker.
Technical Support Center: Optimizing HS 014 Concentrations for Competitive Binding Assays
Welcome to the technical support center for optimizing your competitive binding assays using HS 014. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing your competitive binding assays using HS 014. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both robust and reliable.
I. Foundational Principles: The Role of HS 014 in Competitive Binding Assays
Competitive binding assays are a cornerstone technique for determining the relative binding affinity of a test compound (unlabeled ligand) against a labeled ligand, our tracer HS 014, for a specific target.[1][2] The fundamental principle is the competition between the unlabeled test compound and a fixed concentration of HS 014 for a limited number of receptor binding sites. The displacement of HS 014 by increasing concentrations of the test compound is measured, allowing for the determination of the test compound's inhibitory concentration (IC50).[2][3] From the IC50, the inhibition constant (Ki) can be calculated, providing a measure of the test compound's binding affinity.[1]
The concentration of the tracer, in this case HS 014, is a critical parameter that significantly influences the assay's sensitivity and accuracy. An improperly optimized HS 014 concentration can lead to misleading results, such as inaccurate IC50 values and a poor signal-to-noise ratio.[4]
II. Troubleshooting and FAQs: A-to-Z Guide for HS 014 Optimization
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My assay window (signal-to-noise ratio) is too low. How can I improve it?
A low assay window, or a poor signal-to-noise ratio, is a common problem that can mask the true effects of your test compounds.[4][5] This issue often stems from either high non-specific binding or a low specific binding signal.
Causality and Solution:
High Non-Specific Binding (NSB): This occurs when HS 014 binds to components other than the target receptor.[6][7] To address this, ensure your blocking conditions are optimized.[8] This may involve increasing the concentration of the blocking agent (e.g., BSA) or trying different blocking agents. Additionally, inadequate washing can leave behind unbound HS 014, contributing to high background.[9] Ensure your wash steps are stringent and consistent.
Low Specific Binding: If the concentration of HS 014 is too low, the specific signal generated upon binding to the receptor will be weak. Conversely, an excessively high concentration can also lead to a reduced assay window by increasing non-specific binding.
Experimental Protocol to Determine Optimal HS 014 Concentration:
A saturation binding experiment is essential to determine the optimal concentration of HS 014. This experiment helps to identify the concentration that provides a robust signal while minimizing non-specific binding.
Step-by-Step Methodology:
Prepare a series of dilutions of HS 014: The concentration range should span at least 10-fold, with concentrations both above and below the expected dissociation constant (Kd).[10]
Set up two sets of reactions for each HS 014 concentration:
Total Binding: Incubate the receptor with the varying concentrations of HS 014.
Non-Specific Binding: Incubate the receptor with the varying concentrations of HS 014 in the presence of a high concentration of an unlabeled competitor (typically 1000-fold higher than its Ki or Kd).[6] This will saturate the specific binding sites, ensuring that any measured binding is non-specific.[11]
Incubate to equilibrium: Ensure the incubation time is sufficient for the binding to reach a steady state.[6]
Separate bound from free HS 014: This is typically done by filtration or scintillation proximity assay (SPA).[2]
Measure the bound HS 014: Quantify the signal for both total and non-specific binding.
Calculate Specific Binding: Subtract the non-specific binding from the total binding at each HS 014 concentration.[7]
Plot the data: Plot specific binding as a function of the HS 014 concentration. The resulting curve should be hyperbolic. The Kd can be determined as the concentration of HS 014 at which half-maximal binding is achieved.[12][13]
Data Presentation:
HS 014 Conc. (nM)
Total Binding (CPM)
Non-Specific Binding (CPM)
Specific Binding (CPM)
0.1
500
100
400
0.5
2500
200
2300
1.0
4800
300
4500
5.0
15000
800
14200
10.0
20000
1500
18500
20.0
22000
2500
19500
50.0
22500
4000
18500
This is example data and will vary based on the specific assay.
Recommendation: For competitive binding assays, the optimal HS 014 concentration is typically at or below its Kd value.[6] This concentration provides a good balance between a strong signal and sensitivity to competition from the unlabeled ligand.
Q2: The IC50 values for my test compounds seem to be shifting between experiments. What could be the cause?
Inconsistent IC50 values are a significant concern as they undermine the reliability of your compound potency measurements.[8] This variability is often linked to the concentration of the tracer, HS 014.
Causality and Solution:
The IC50 value is dependent on the concentration of the labeled ligand (HS 014).[14] If the concentration of HS 014 varies between experiments, the IC50 values for your test compounds will also shift. A higher concentration of HS 014 will require a higher concentration of the unlabeled competitor to achieve 50% displacement, resulting in a rightward shift and an artificially high IC50 value.[15]
Self-Validating System:
To ensure consistency, it is crucial to use a precisely controlled and consistent concentration of HS 014 in every competitive binding assay.
Experimental Workflow for Consistent IC50 Determination:
Caption: Workflow for consistent IC50 determination.
Key Considerations:
Fresh Dilutions: Always prepare fresh dilutions of HS 014 for each experiment to avoid degradation or changes in concentration due to storage.
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of HS 014.
Reference Compound: Include a known reference compound in each assay plate to monitor for inter-assay variability.
Q3: How do I know if the concentration of HS 014 is too high?
Using an excessively high concentration of HS 014 can lead to several problems that compromise the quality of your data.
Causality and Solution:
Ligand Depletion: If the concentration of HS 014 is too high relative to the receptor concentration, a significant fraction of the added tracer will bind, violating a key assumption of many binding models.[10] This can lead to an underestimation of the true binding affinity.
Reduced Sensitivity: A high concentration of HS 014 will require a large amount of unlabeled competitor to achieve displacement, making the assay less sensitive for detecting low-potency compounds.
Increased Non-Specific Binding: Higher concentrations of HS 014 can lead to increased non-specific binding, which reduces the assay window.[7]
Identifying an Excessively High HS 014 Concentration:
Saturation Curve Analysis: In your saturation binding experiment, if you observe that a very high percentage of the added HS 014 is specifically bound (e.g., >10-20%), this suggests that the receptor concentration is limiting and you are in the "titration" or "ligand depletion" regime.[10][12]
Competition Assay Results: If your competition curves are shallow and do not reach a complete plateau, or if the IC50 values for known inhibitors are significantly higher than expected, your HS 014 concentration may be too high.
Logical Relationship Diagram:
Caption: Consequences of excessively high HS 014 concentration.
Corrective Action:
If you suspect your HS 014 concentration is too high, repeat the saturation binding experiment and choose a concentration that is at or below the Kd and results in less than 10% of the total added tracer being specifically bound.[10]
III. References
Dahlin, J. L., & Auld, D. S. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information.
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
Luchowski, R., & Le, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information.
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759.
García-Jiménez, B., García-Carmona, F., & Muñoz-Muñoz, J. L. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8887.
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
Beal, J. (2019). Signal-to-Noise Ratio Measures Efficacy of Biological Computing Devices and Circuits. ACS Synthetic Biology, 8(7), 1545–1554.
de Puig, H., et al. (2017). High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes. Nucleic Acids Research, 45(15), e139.
BMG LABTECH. (2021). How to determine binding affinity with a microplate reader. Retrieved from [Link]
ResearchGate. (n.d.). The effects of substrate concentration on the IC 50 values, showing a competitive inhibition of allopurinol. Retrieved from [Link]
Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
GraphPad. (n.d.). Nonspecific binding. Retrieved from [Link]
Vasta, J. D., et al. (2019). Cellular Context Influences Kinase Inhibitor Selectivity. ACS Chemical Biology, 14(1), 111–121.
The Proteomics Power Hour. (2022, January 5). Kd (equilibrium dissociation constant) & how binding assays let us find it [Video]. YouTube. [Link]
Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2019). Investigating the Influence of Tracer Kinetics on Competition-Kinetic Association Binding Assays: Identifying the Optimal Conditions for Assessing the Kinetics of Low-Affinity Compounds. Molecular Pharmacology, 95(4), 434–446.
Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
Glass, M., et al. (2015). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Scientific Reports, 5, 11469.
HS 014 (Ac-Cys-Glu-His-D-Nal(2')-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2) is a potent, cyclic melanocortin-4 receptor (MC4R) antagonist. Its stability is compromised by three specific molecular vulnerabilities:
Oxidation Sensitivity: The Tryptophan (Trp) and D-2-naphthylalanine (D-Nal) residues are electron-rich targets for reactive oxygen species (ROS).
Disulfide Integrity: The Cys-Cys bridge is essential for the cyclic conformation that dictates receptor affinity; reduction or scrambling destroys potency.
Surface Adsorption: The hydrophobic aromatic rings (Nal, Trp) combined with cationic residues (Arg, Lys, His) create a high affinity for standard plastics, leading to "invisible" concentration loss.
This guide replaces generic handling advice with chemically specific protocols for HS 014.
Module 1: Critical Storage (Lyophilized State)
Q: My HS 014 arrived at room temperature. Is it degraded?A: Likely not, provided the vial remained sealed. Lyophilized peptides are stable at ambient temperatures for short transits (days). However, the Glass Transition Temperature (
) is the critical factor here. If the peptide absorbs moisture, the drops, allowing the amorphous powder to collapse into a rubbery state where chemical degradation rates skyrocket.
Protocol: The "Desiccated Freeze" System
Immediate Action: Upon arrival, do not open the vial immediately. Allow it to equilibrate to room temperature to prevent condensation.
Long-Term Storage: Store at -20°C or -80°C .
Secondary Containment: Place the vial inside a secondary container (e.g., a 50mL Falcon tube) containing silica gel desiccant packs. This creates a micro-environment with ~0% humidity, protecting the hygroscopic peptide even if the freezer goes through defrost cycles.
Module 2: Reconstitution Masterclass
Q: What is the optimal solvent system to prevent immediate degradation?A: Water alone is often insufficient due to the hydrophobic D-Nal and Trp residues. However, standard DMSO protocols risk oxidizing the Tryptophan.
The "Low-Oxidation" Reconstitution Protocol
Step
Action
Mechanism / Rationale
1
Centrifuge
Spin the vial at 5,000 x g for 30s. Ensures all powder is at the bottom, preventing loss in the cap.
2
Degas Solvent
Use Sterile Water or PBS that has been sparged with Argon or Nitrogen for 10 mins. Critical: Removes dissolved that attacks the Indole ring of Trp.
3
Solubilization
If the peptide does not dissolve in water: Add 0.1% Acetic Acid (v/v). The acidic pH protonates basic residues, improving solubility and suppressing disulfide exchange.
4
Co-solvent (If needed)
If still insoluble, use Acetonitrile (ACN) up to 10-20%. Avoid DMSO if possible, as DMSO can act as an oxidizing agent toward Trp and Met over time.
5
Aliquot
Divide into single-use aliquots immediately. Never refreeze.
Module 3: Troubleshooting & Diagnostics
Q: My HPLC shows a "split peak" or broad shoulder. What happened?A: This is the hallmark of Disulfide Scrambling or Racemization .
Diagnosis: If the mass is identical but retention time shifts slightly, the disulfide bond may have opened and re-formed (scrambling) or a residue may have racemized (less likely in cyclic peptides but possible).
Prevention: Maintain pH < 7.[1]0. Disulfide exchange is base-catalyzed. Avoid phosphate buffers at pH > 7.5 for long periods.
Q: Mass Spec shows a +16 Da or +32 Da peak. Is this an impurity?A: This is Oxidation .
Chemistry: The Indole ring of Tryptophan (+16 Da) or the Sulfur in Cys/Met (though Cys is bridged) has absorbed oxygen.
Root Cause: Exposure to light (photo-oxidation) or old DMSO (peroxides).
Fix: Use Argon-sparged buffers and amber vials.
Q: I prepared a 100 µM solution, but my assay behaves like it's 10 µM.A: You are likely experiencing Adsorption Loss .
Mechanism: The hydrophobic Naphthylalanine (Nal) and Tryptophan residues drive the peptide to stick to polypropylene tubes.
Solution:
Use Low-Bind (Siliconized) Tubes .
Add 0.1% BSA (Bovine Serum Albumin) as a carrier protein to block binding sites on the plastic (if compatible with your assay).
Add 0.01% Tween-20 (non-ionic surfactant).
Visualizing the Stability Workflows
Figure 1: Reconstitution & Storage Decision Tree
This logic flow ensures you select the correct solvent system based on assay requirements while minimizing degradation risks.
Caption: Decision matrix for HS 014 handling. Note the prioritization of Argon sparging and avoidance of DMSO to protect Tryptophan residues.
Figure 2: Degradation Pathways of HS 014
Understanding the chemical enemies of your peptide.
Caption: Primary degradation vectors. Oxidation attacks the aromatic side chains; pH affects the disulfide bridge; plastic surfaces deplete concentration.
References
Schiöth, H. B., et al. (1998). Discovery of a cyclic analogue of MSH, HS014, which is the first selective antagonist of the MC4 receptor.[2]European Journal of Pharmacology .[3]
Sigma-Aldrich (Merck). Peptide Stability and Storage Guidelines. (General protocols for lyophilized peptide storage and preventing hydrolysis/oxidation).
Thermo Fisher Scientific. Tech Tip: Solubilization of Hydrophobic Peptides. (Guidelines on using organic co-solvents and acetic acid for hydrophobic sequences).
Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[4][5]PLoS ONE . (Detailed data on peptide loss due to adsorption and mitigation via surfactants).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: HS-014 Application GuideTicket ID: #MC4R-OPT-014
Subject: Optimization of HS-014 Dosage: Acute Bolus vs. Chronic Infusion
Assigned Specialist: Senior Application Scientist, Neural Circuits & Metabolism
Introduction: The HS-014 Profile
You are likely using HS-014 to investigate the melanocortin-4 receptor (MC4R) role in energy homeostasis. Unlike non-selective antagonists, HS-014 is a potent, selective cyclic peptide antagonist of MC4R.
Mechanism: It competitively blocks the binding of
-MSH to MC4R, preventing the downstream Gs-cAMP signaling cascade that normally suppresses appetite.
Physiological Outcome: Administration results in hyperphagia (increased food intake) and, in chronic settings, rapid weight gain.[1]
This guide addresses the critical translation of dosage from single-injection (acute) protocols to continuous infusion (chronic) models.
Part 1: Acute Administration (The "Stat" Bolus)
Context: Used for fasting-refeeding experiments or short-term behavioral assays (1–24 hours).
Experimental Protocol
Route: Intracerebroventricular (ICV) is the gold standard. Peripheral (IP/SC) administration is generally ineffective due to poor Blood-Brain Barrier (BBB) penetrance.
Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile saline (0.9%).
Timing: Administer 15–30 minutes prior to the onset of the dark phase (when rodents are most active/hungry) or immediately before re-introducing food in fasted animals.
Recommended Dosage Range (Rat)
Parameter
Low Dose (Threshold)
Standard Effective Dose
High Dose (Maximal)
Molar Dose
0.1 nmol
1.0 nmol
3.0 – 5.0 nmol
Mass (approx.) *
~0.14 µg
~1.4 µg
~4.2 – 7.0 µg
Volume
1–2 µL
1–2 µL
2–5 µL
*Based on approx. MW of 1370 Da. Always calculate based on your specific batch certificate.
Key Technical Insight
In acute settings, 1 nmol is the "sweet spot." Doses above 3 nmol rarely yield significantly higher food intake (saturation effect) but increase the risk of off-target binding to MC3R or sedation.
Part 2: Chronic Administration (Long-Term Maintenance)
Context: Used to induce diet-independent obesity or study long-term metabolic gene expression changes.
The Challenge: You cannot simply multiply the acute dose by the number of days. Continuous receptor occupancy requires a lower rate but a steady state.
Experimental Protocol
Delivery System: Osmotic Minipumps (e.g., Alzet Model 2002 for 14 days).
Stability: HS-014 is a peptide.[2][3][4][5][6][7] While relatively stable, it is susceptible to aggregation.
Recommendation: Dissolve in sterile saline/aCSF. Ensure pH is neutral (7.4). Avoid freezing the loaded pump.
Recommended Dosage Calculation
Research indicates that a continuous infusion rate of 0.16 nmol/hour is sufficient to maintain hyperphagia and induce significant weight gain (~20% increase over 14 days) without tachyphylaxis (desensitization).[1]
Parameter
Calculation Logic
Target Value
Hourly Rate
Proven effective rate
0.16 nmol / hr
Daily Load
hours
3.84 nmol / day
14-Day Total
days
53.76 nmol
Concentration
Depends on pump flow rate (e.g., 0.5 µL/hr)
See below
Formulation Example (Alzet Model 2002 - 0.5 µL/hr):
Understanding the pathway is crucial for troubleshooting "no effect" results. HS-014 does not just "stop" the receptor; it prevents the cAMP accumulation normally triggered by
-MSH.
Caption: HS-014 acts as a competitive antagonist at the MC4R, blocking the
Q1: My chronic infusion animals stopped gaining weight after Day 4. Is the receptor desensitized?
Diagnosis: Unlike many GPCR agonists, MC4R antagonists like HS-014 rarely cause desensitization (tachyphylaxis).
Root Cause: The issue is likely peptide stability or pump failure .
Solution:
Pump Check: Explant the pump and weigh it to verify the reservoir is empty (fluid delivery occurred).
Stability Check: Did you use a stabilizing agent? While saline is usually fine, ensure the pH was buffered to 7.4. Acidic environments can degrade the peptide over 2 weeks at body temperature.
Q2: I see no effect in my acute ICV injections.
Diagnosis: The most common failure mode is cannula misplacement .
Validation Protocol: Before using precious HS-014, perform an Angiotensin II (AngII) test.
Inject 10–50 ng of AngII (ICV).
Positive Result: The rat should drink water avidly within 2–5 minutes.
If they do not drink, the cannula is not in the ventricle. Do not proceed with HS-014.
Q3: Can I use HS-014 peripherally (IP or IV)?
Short Answer: Not recommended for mechanistic studies.
Reasoning: HS-014 is a peptide.[2][3][4][5][6][7][8] It has a short half-life in plasma and poor BBB permeability. To achieve central effects via IP injection, you would need massive doses (mg range vs. µg range), making it cost-prohibitive and prone to systemic artifacts.
References
Schiöth, H. B., et al. (1998).[8] Discovery of novel melanocortin 4 receptor selective MSH analogues.[8] British Journal of Pharmacology.[8]
Kask, A., et al. (1998). Evidence that orexigenic effects of melanocortin 4 receptor antagonist HS014 are mediated by neuropeptide Y.[9] Biochemical and Biophysical Research Communications.
Vergoni, A. V., et al. (2000). Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats.[1][3][7] European Journal of Pharmacology.
Kask, A., et al. (1999). Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats.[1] NeuroReport.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Troubleshooting & Optimization of HS 014 (MC4R Antagonist) Protocols
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Core Directive & Scope
You are accessing the technical guide for HS 014 , a potent, selective, cyclic peptide antagonist of the melanocortin-4 receptor (MC4R). It is primarily used to induce hyperphagia (increased food intake) in satiated animal models to study obesity, cachexia, and metabolic signaling.
The Problem: Researchers frequently report high standard deviations in feeding data.
The Reality: HS 014 is chemically stable but biologically finicky. Variability is rarely due to the compound's failure but rather due to three specific vectors :
Peptide Aggregation/Adsorption (Loss of effective concentration).
Circadian Mismatch (Fighting the animal's natural metabolic rhythm).
Cannula Misplacement (The "hit-or-miss" of ICV administration).
This guide provides the self-validating protocols required to stabilize your data.
Module A: Compound Integrity & Formulation
HS 014 is a cyclic peptide.[1][2] While cyclization offers protection against proteases compared to linear
-MSH, it is susceptible to surface adsorption and aggregation.
FAQ: Why is my effective dose inconsistent between batches?
Diagnosis: You are likely losing peptide to the walls of your tubes or tips, or the peptide has formed micro-aggregates that are not binding the receptor effectively.
The Fix: The "Low-Bind" Protocol
Standard polypropylene tubes can bind up to 20% of a dilute peptide solution within hours.
Vessel Selection: Use exclusively Lo-Bind (siliconized) microcentrifuge tubes.
Solvation: Do not vortex violently. Cyclic peptides can shear or precipitate. Use gentle inversion.
Vehicle: HS 014 is generally soluble in water or artificial cerebrospinal fluid (aCSF). However, if you observe cloudiness, a "wetting" step with 0.1% acetic acid is permissible before adding the buffer.
Workflow: Precision Reconstitution
Use the following logic flow to ensure chemical integrity before the animal is even touched.
Figure 1: Critical path for HS 014 reconstitution. Note the equilibration step to prevent moisture ingress, a common cause of hydrolytic degradation.
-MSH is binding MC4R to suppress appetite. HS 014 competes with -MSH, removes the "brake" on appetite, and allows you to measure the drug's effect clearly.
Protocol: The "Light Phase" Injection
To maximize signal-to-noise ratio, administer HS 014 during the early light phase (when rodents are naturally inactive and satiated).
Variable
Recommended Parameter
Mechanism / Reason
Photoperiod Phase
Light Phase (e.g., ZT 2-4)
Baseline feeding is near zero; drug effect is easily isolated.
Dietary State
Ad libitum fed (Satiated)
Maximizes MC4R occupancy by endogenous agonists, providing a target for HS 014 to displace.
Dose Range (ICV)
0.1 – 3.0 nmol
< 0.1 nmol is often sub-threshold; > 3.0 nmol can cause sedation or off-target effects [1, 5].
Measurement Window
0 – 4 Hours post-injection
HS 014 has a rapid onset. 1-hour and 2-hour bins are critical [5].
Module C: Surgical Precision & Mechanism
HS 014 is typically administered via Intracerebroventricular (ICV) injection because it does not cross the blood-brain barrier (BBB) efficiently enough for peripheral dosing to be economical or specific.
The Mechanism of Action
Understanding the pathway is crucial for interpreting data. HS 014 acts on the Paraventricular Nucleus (PVN) of the hypothalamus.[3]
Figure 2: Competitive antagonism at the MC4R. HS 014 prevents
-MSH from activating the receptor, thereby preventing the generation of the satiety signal (cAMP), resulting in "disinhibition" of feeding.
FAQ: How do I verify my cannula placement?
The Angiotensin II Test (Mandatory Self-Validation)
You cannot trust feeding data if you cannot prove the cannula is patent and in the ventricle.
Timing: Perform 3-5 days post-surgery, at least 48h before the HS 014 experiment.
Threshold: The animal must drink >5ml within 15 minutes.
Action: If they do not drink, exclude them . They will only contribute noise to your HS 014 dataset.
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
No increase in feeding
Missed ICV injection
Perform Angiotensin II test. Check cannula patency.
High variability within group
Stress-induced anorexia
Habituate animals to handling and the injection procedure (mock injections) for 3 days prior.
Effect disappears after 2 days
Receptor Desensitization?
Unlikely with antagonists. More likely catheter blockage or tissue encapsulation if using chronic infusion.
Sedation observed
Overdose (> 5 nmol)
Reduce dose. High doses of MC4R antagonists can have sedative effects which compete with the feeding drive [5].
Precipitate in tube
Hydrophobic aggregation
Add 0.1% Acetic Acid or minimal DMSO (<1%) to the stock solution before diluting with aCSF.
References
Kask, A., et al. (1998). Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats. Biochemical and Biophysical Research Communications.
Schiöth, H. B., et al. (1999). Discovery of the first selective melanocortin 4 receptor antagonist, HS014. European Journal of Pharmacology.
Vergoni, A. V., & Bertolini, A. (2000). Role of melanocortins in the central control of feeding. European Journal of Pharmacology.
Adan, R. A., et al. (2006). The MC4 receptor and control of appetite. British Journal of Pharmacology.
Kask, A., & Schiöth, H. B. (2000). Tonic inhibition of food intake during the light phase by the central melanocortin system. Brain Research.
A Head-to-Head Comparison of HS014 and SHU9119: Selectivity at MC4 and MC3 Receptors
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of melanocortin system research, the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors are pivotal targets for therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of melanocortin system research, the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors are pivotal targets for therapeutic intervention in a range of physiological processes, including energy homeostasis, sexual function, and pain perception. The development of selective ligands for these receptors is crucial for dissecting their distinct roles and for designing targeted therapeutics with minimal off-target effects. This guide provides an in-depth, objective comparison of two widely used peptidic antagonists, HS014 and SHU9119, focusing on their selectivity for the MC4 versus the MC3 receptor.
The Central Role of MC3R and MC4R in Melanocortin Signaling
The MC3 and MC4 receptors, both G-protein coupled receptors (GPCRs), are predominantly expressed in the central nervous system. Upon activation by endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), they primarily couple to Gαs to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is fundamental to the regulation of appetite and energy expenditure. While both receptors contribute to energy balance, studies have indicated that the MC4R plays a more dominant role in stress-induced anorexia[1]. The development of receptor-selective antagonists is therefore paramount to delineating the specific functions of each receptor subtype.
Comparative Selectivity Profile: HS014 vs. SHU9119
A critical evaluation of HS014 and SHU9119 reveals distinct selectivity profiles. HS014 has been characterized as a highly selective antagonist for the MC4R, whereas SHU9119 exhibits potent antagonism at both MC3R and MC4R, rendering it a non-selective antagonist for these two receptor subtypes.
Quantitative Analysis of Receptor Binding and Functional Antagonism
The selectivity of a ligand is quantitatively expressed as the ratio of its affinity or potency for one receptor over another. The following table summarizes the available experimental data for HS014 and SHU9119 at human MC3 and MC4 receptors.
Note: The Ki of HS014 at hMC3R is calculated based on the reported 17-fold selectivity for hMC4R over hMC3R[2]. IC50 values for SHU9119 are presented as a close approximation of binding affinity.
As the data illustrates, HS014 demonstrates a clear preference for the MC4R. In contrast, SHU9119, while a potent antagonist at both receptors, shows a slight preference for the MC4R, but its high affinity for the MC3R categorizes it as a non-selective antagonist in this context.
Unraveling the Mechanism: Experimental Determination of Selectivity
The determination of ligand selectivity relies on robust and validated experimental protocols. The two primary assays employed are radioligand binding assays to determine binding affinity and functional assays to measure antagonist potency.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the affinity of a ligand for a receptor. The principle lies in the competition between a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) and the unlabeled test compound (HS014 or SHU9119) for binding to the receptor expressed in a cell line.
Workflow for determining ligand binding affinity.
Cell Culture and Membrane Preparation:
Culture human embryonic kidney (HEK293) cells stably or transiently expressing either the human MC3R or MC4R.
Harvest the cells and homogenize them in a cold lysis buffer.
Centrifuge the homogenate to pellet the cell membranes.
Wash the membrane pellet and resuspend it in a binding buffer.
Competitive Binding Reaction:
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound (HS014 or SHU9119).
Incubate the mixture to allow the binding to reach equilibrium.
Separation and Quantification:
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
Wash the filters to remove any non-specifically bound radioactivity.
Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Functional Antagonism Assay: Measuring Potency
This assay determines the ability of an antagonist to block the functional response induced by an agonist. For MC3R and MC4R, this is typically measured as the inhibition of agonist-stimulated cAMP production.
Workflow for determining functional antagonist potency.
Cell Culture:
Seed HEK293 cells expressing either hMC3R or hMC4R into a 96-well plate and allow them to adhere.
Antagonist Pre-incubation:
Pre-incubate the cells with a range of concentrations of the antagonist (HS014 or SHU9119) for a defined period.
Agonist Stimulation:
Add a fixed concentration of an agonist (e.g., α-MSH), typically the EC80 concentration, to stimulate cAMP production.
Incubate for a specific time to allow for cAMP accumulation.
cAMP Measurement:
Lyse the cells to release the intracellular cAMP.
Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Analysis:
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
Determine the IC50 of the antagonist.
For a more rigorous determination of competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. The pA2 value, derived from the Schild plot, is a measure of the antagonist's potency.
Conclusion: Implications for Research and Drug Development
The distinct selectivity profiles of HS014 and SHU9119 have significant implications for their application in research and as potential therapeutic agents.
HS014 , with its approximately 17-fold selectivity for the MC4R, is a valuable tool for specifically investigating the physiological roles of the MC4R in vitro and in vivo. Its use can help to minimize confounding effects from the simultaneous blockade of the MC3R. This selectivity is particularly important when studying processes where both receptors are expressed and could have opposing or distinct functions.
SHU9119 , as a potent, non-selective antagonist of both MC3R and MC4R, is useful for studies where the goal is to block the overall melanocortin signaling mediated by these two receptors. However, attributing an observed effect solely to the MC4R when using SHU9119 can be misleading.
References
Avegno, E. M., et al. (2018). Melanocortin-4 Receptor Signaling in the Central Amygdala Mediates Chronic Inflammatory Pain Effects on Nociception. eNeuro, 5(6), ENEURO.0334-18.2018. [Link]
Saleh, N., et al. (2018). Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor. Frontiers in Pharmacology, 9, 103. [Link]
Schiöth, H. B., et al. (1998). HS014, a selective melanocortin-4 (MC4) receptor antagonist, modulates the behavioral effects of morphine in mice. Psychopharmacology, 139(1-2), 163-170. [Link]
A Comparative Guide to HS014 and AgRP: Modulators of Food Intake Through the Melanocortin System
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of appetite regulation, the central melanocortin system stands as a critical hub, integrating peripheral signals of energy status...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of appetite regulation, the central melanocortin system stands as a critical hub, integrating peripheral signals of energy status to modulate food intake and energy expenditure.[1] At the heart of this system lies the melanocortin-4 receptor (MC4R), a key target for therapeutic interventions against metabolic disorders. This guide provides an in-depth comparison of two powerful modulators of the MC4R and their effects on food intake: the synthetic selective antagonist HS014 and the endogenous inverse agonist, Agouti-related peptide (AgRP). Understanding the distinct mechanisms and in vivo effects of these compounds is paramount for researchers designing experiments to unravel the complexities of appetite control and for professionals in drug development targeting the melanocortin pathway.
The Melanocortin System: A Brief Overview
The melanocortin system is a crucial signaling pathway in the hypothalamus that regulates energy homeostasis.[2] Pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), an agonist for the MC4R. Activation of MC4R by α-MSH leads to a signaling cascade that ultimately suppresses food intake and increases energy expenditure.[3][4] Conversely, AgRP is co-expressed with Neuropeptide Y (NPY) in AgRP neurons and acts as a potent orexigenic (appetite-stimulating) peptide.[5] AgRP competitively blocks the binding of α-MSH to the MC4R and also exhibits inverse agonism, reducing the receptor's basal activity.[6][7] This dual action makes AgRP a powerful stimulator of food intake.[5]
HS014 vs. AgRP: A Head-to-Head Comparison of Effects on Food Intake
While both HS014 and AgRP lead to an increase in food intake by inhibiting MC4R signaling, their distinct pharmacological properties as a neutral antagonist versus an inverse agonist may translate to nuanced differences in their physiological effects.
Feature
HS014
AgRP (Agouti-related peptide)
Mechanism of Action
Selective MC4R neutral antagonist.[8] Blocks the binding of agonists like α-MSH.
Endogenous MC4R inverse agonist and competitive antagonist.[6][7] Blocks agonist binding and reduces the receptor's constitutive activity.
Potency
Effective at nanomolar concentrations (ICV). Doses of 0.33-3.3 nmol significantly increase food intake in rats.[8]
Highly potent, with robust orexigenic effects observed at nanomolar doses (ICV).[9]
Onset of Action
Rapid, with significant increases in food intake observed within the first hour of administration.[8]
The onset of feeding can be rapid, often within minutes of central administration.[10]
Duration of Action
Effects on food intake can last for at least 4 hours after a single injection.[8] Chronic administration leads to sustained hyperphagia.[3]
Can have prolonged effects on food intake, lasting 24 hours or longer after a single central injection.[9]
May selectively increase the intake of high-fat, palatable food.[9]
Signaling Pathways of HS014 and AgRP at the MC4R
The following diagram illustrates the interaction of α-MSH, HS014, and AgRP with the MC4R and the subsequent downstream signaling that regulates food intake.
Caption: Signaling at the MC4R is modulated by α-MSH (agonist), AgRP (inverse agonist/antagonist), and HS014 (antagonist) to regulate food intake.
Experimental Protocol: In Vivo Comparison of HS014 and AgRP on Food Intake in Rodents
This protocol outlines a typical experiment to directly compare the effects of HS014 and AgRP on food intake following intracerebroventricular (ICV) administration in rats.
I. Animal Preparation and Surgical Procedure
Animal Model: Adult male Sprague-Dawley rats (250-300g) are individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to surgery.
Stereotaxic Surgery for Cannula Implantation:
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
Secure the animal in a stereotaxic frame.
Make a midline incision on the scalp to expose the skull.
Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).
Implant a guide cannula into the lateral ventricle and secure it to the skull using dental cement and anchor screws.
Insert a dummy cannula into the guide cannula to maintain patency.
Administer postoperative analgesics and allow the animals to recover for at least one week.
II. Experimental Procedure
Habituation: Habituate the animals to the injection procedure by handling them daily and removing the dummy cannula.
Drug Preparation: Dissolve HS014 and AgRP in sterile artificial cerebrospinal fluid (aCSF) to the desired concentrations.
Experimental Groups:
Group 1: Vehicle (aCSF)
Group 2: HS014 (e.g., 1 nmol)
Group 3: AgRP (e.g., 1 nmol)
Injection Protocol:
Gently restrain the rat and remove the dummy cannula.
Insert the injector cannula (extending slightly beyond the guide cannula) connected to a microsyringe.
Infuse the designated substance (e.g., 2 µL) over a period of 1 minute.
Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.
Food Intake Measurement:
Immediately after the injection, return the animal to its home cage with a pre-weighed amount of standard chow.
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
For a more detailed analysis of feeding microstructure, use automated feeding monitoring systems to record meal size, duration, and frequency.
III. Data Analysis
Analyze cumulative food intake at each time point using a one-way ANOVA followed by post-hoc tests to compare the effects of HS014 and AgRP to the vehicle control and to each other.
Analyze meal pattern data to determine if the compounds differentially affect meal size versus meal frequency.
Caption: Experimental workflow for comparing the in vivo effects of HS014 and AgRP on food intake in rodents.
Conclusion
Both HS014 and AgRP are invaluable tools for probing the role of the melanocortin system in energy homeostasis. HS014, as a selective MC4R antagonist, allows for the specific investigation of the consequences of blocking α-MSH-mediated signaling. In contrast, AgRP provides a model of potent, endogenous orexigenic drive, encompassing both antagonism and inverse agonism. The choice between these two compounds will depend on the specific research question. For studies aiming to dissect the tonic, inhibitory role of melanocortin signaling, HS014 is an ideal tool. For investigations into the mechanisms of powerful, hunger-driven feeding behaviors, AgRP serves as a more physiologically relevant stimulus. Further research directly comparing the nuanced effects of these two molecules on feeding microstructure and nutrient preference will continue to illuminate the intricate workings of the central regulation of appetite.
References
Kask, A., Rågo, L., & Wikberg, J. E. (1998). Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats. Biochemical and Biophysical Research Communications, 245(1), 90–93. [Link]
Hagan, M. M., Rushing, P. A., Benoit, S. C., Woods, S. C., & Seeley, R. J. (2001). Opioid receptor involvement in the effect of AgRP-(83-132) on food intake and food selection. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 280(3), R814–R821. [Link]
Charles River. (n.d.). Brain Cannulation Handling Instructions. Retrieved February 7, 2024, from [Link]
DeVos, S. L., & Miller, T. M. (2013). Direct intraventricular delivery of drugs to the rodent central nervous system. Journal of Visualized Experiments, (75), e50326. [Link]
Carter, S., Essner, R. A., & D'Oyley, J. M. (2021). Intermittent Overconsumption of High Fat Diet Promotes Microglial Reactivity in the Нуроthalamus and Hindbrain of Female Rats. Frontiers in Neuroscience, 15, 738311. [Link]
Krashes, M. J., Shah, B. P., Koda, S., & Lowell, B. B. (2013). Rapid versus delayed stimulation of feeding by the endogenously released AgRP neuron mediators, GABA, NPY and AgRP. Cell metabolism, 18(4), 588–595. [Link]
Su, K., & Chen, Y. (2025). Sucrose overconsumption impairs AgRP neuron dynamics and promotes palatable food intake. Cell Metabolism, 37(8), 1-15. [Link]
Kask, A., & Wikberg, J. E. (2000). Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats. Neuroreport, 11(16), 3539–3542. [Link]
Adan, R. A., Tiesjema, B., Hillebrand, J. J., la Fleur, S. E., Kas, M. J., & de Krom, M. (2006). The MC4 receptor and control of appetite. British journal of pharmacology, 149(7), 815–827. [Link]
Ross, R. A., Kim, A., Das, P., Li, Y., Choi, Y. K., Thompson, A. T., ... & Ressler, K. J. (2023). Prefrontal cortex melanocortin 4 receptors (MC4R) mediate food intake behavior in male mice. Physiology & behavior, 269, 114280. [Link]
Chen, Y., Lin, Y. C., Kuo, T. W., & Knight, Z. A. (2015). Sensory detection of food rapidly modulates arcuate feeding circuits. Cell, 160(5), 829–841. [Link]
Beutler, L. R., & Knight, Z. A. (2018). The melanocortin system in the regulation of food intake and energy homeostasis. Endocrinology and Metabolism Clinics, 47(4), 773-786. [Link]
Wang, D., He, X., Wu, M., Ruan, T., Xu, Y., Sun, Y., ... & Ke, Y. (2021). Effect of intracerebroventricular (ICV) injection of adrenomedullin and its interaction with NPY and CCK pathways on food intake regulation in neonatal layer-type chicks. Poultry science, 100(11), 101449. [Link]
Lacy, R. T., & Williams, D. L. (2018). Brain Cannulation Handling Instructions. Charles River Laboratories. [Link]
Perez-Leighton, C. E., & Boland, K. (2017). Dietary Options for Rodents in the Study of Obesity. Nutrients, 9(8), 853. [Link]
Stengel, A., & Taché, Y. (2012). Nesfatin-130− 59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions. Frontiers in endocrinology, 3, 148. [Link]
Nijenhuis, W. A., Oosterom, J., & Adan, R. A. (2001). AgRP (83-132) acts as an inverse agonist on the human-melanocortin-4 receptor. Molecular endocrinology, 15(1), 164–171. [Link]
Wilczynski, A., Joseph, C. G., & Haskell-Luevano, C. (2005). Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP's Inverse Agonist Pharmacology at the hMC4R. Journal of medicinal chemistry, 48(22), 6923–6932. [Link]
Atasoy, D., Betley, J. N., Su, H. H., & Sternson, S. M. (2012). Deconstruction of a neural circuit for hunger. Nature, 488(7410), 172–177. [Link]
DeVito, L. M., & Epperly, P. I. (2020). Simplified Surgical Placement and Stabilization Methods for Intracerebroventricular Cannulas in Rat Lateral Ventricles. Journal of visualized experiments : JoVE, (162). [Link]
Aponte, Y., Atasoy, D., & Sternson, S. M. (2011). AGRP neurons are sufficient to orchestrate feeding behavior rapidly and without training. Nature neuroscience, 14(3), 351–355. [Link]
A Senior Application Scientist's Guide to Validating HS014 Specificity Using MC4R Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics targeting the melanocortin system, establishing the precise mechanism of action and specificity of new ligands is param...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting the melanocortin system, establishing the precise mechanism of action and specificity of new ligands is paramount. This guide provides an in-depth, experience-driven framework for validating the specificity of HS014, a selective antagonist for the melanocortin-4 receptor (MC4R), utilizing MC4R knockout (KO) mouse models. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating study design.
The central nervous system's melanocortin system is a critical regulator of energy balance, influencing both food intake and energy expenditure.[1][2] The MC4R, a G protein-coupled receptor (GPCR), is a key component of this pathway.[3][4] Its activation by agonists like α-melanocyte-stimulating hormone (α-MSH) suppresses appetite, while antagonism promotes food intake.[4][5] Consequently, MC4R has emerged as a significant therapeutic target for obesity and other metabolic disorders.[3][6]
HS014 has been identified as a selective antagonist of the MC4R.[7] Studies in wild-type rats have demonstrated that intracerebroventricular (i.c.v.) administration of HS014 leads to a dose-dependent increase in food intake and subsequent weight gain.[7][8] Chronic administration can even induce hyperphagia and obesity.[8] However, to definitively attribute these effects to MC4R antagonism and not off-target interactions, a rigorous validation using a model devoid of the target receptor is essential. This is where the MC4R knockout mouse becomes an indispensable tool.
The Invaluable Role of the MC4R Knockout Mouse
The MC4R knockout mouse provides the ultimate negative control for assessing the on-target effects of an MC4R--targeting ligand. These mice exhibit a phenotype characterized by hyperphagia, increased body weight, and altered metabolic parameters, mirroring the effects of chronic MC4R antagonism.[9][10] By comparing the physiological responses to HS014 in wild-type (WT) mice with those in MC4R KO mice, we can dissect the specific contribution of MC4R to the ligand's observed effects.
A key principle in pharmacology is that a ligand's effect should be absent in a system lacking its specific target.[11] Therefore, if HS014 is truly specific for MC4R, its orexigenic (appetite-stimulating) effects observed in WT animals should be significantly attenuated or completely absent in MC4R KO mice.
Experimental Design: A Comparative In Vivo Study
The core of this validation strategy lies in a head-to-head comparison of HS014's effects on key metabolic parameters in WT and MC4R KO mice. This approach allows for the direct assessment of the drug's on-target efficacy.
Animal Models and Grouping:
Wild-Type (WT) C57BL/6J mice: This group serves as the positive control, where the orexigenic effects of HS014 are expected.
MC4R Knockout (KO) mice on a C57BL/6J background: This is the critical experimental group to test the specificity of HS014.[12]
Vehicle-treated WT and MC4R KO mice: These groups receive the vehicle solution used to dissolve HS014 and serve as baseline controls for each genotype.
A minimum of 8-10 animals per group is recommended to achieve statistical power. All animals should be age- and sex-matched and allowed to acclimate to the housing conditions and handling procedures before the start of the experiment.
Drug Administration:
For central nervous system targets like MC4R, intracerebroventricular (i.c.v.) administration is often the preferred route to bypass the blood-brain barrier and ensure direct engagement with the receptor.[7][8]
Key Experimental Readouts and Expected Outcomes
The following experiments are designed to provide a comprehensive picture of HS014's metabolic effects and its MC4R-dependent mechanism of action.
Food Intake and Body Weight Monitoring:
This is the most direct measure of an MC4R antagonist's effect.
Expected Outcome: A significant increase in cumulative food intake and a corresponding increase in body weight in WT mice treated with HS014 compared to vehicle-treated WT mice. In contrast, MC4R KO mice treated with HS014 should show no significant difference in food intake or body weight compared to vehicle-treated MC4R KO mice.
Table 2: Expected Change in Body Weight (grams) over 7 days
Treatment Group
Wild-Type (WT)
MC4R Knockout (KO)
Vehicle
0.5 ± 0.2
1.5 ± 0.3
HS014
2.5 ± 0.4*
1.6 ± 0.3
*p < 0.05 compared to WT Vehicle
Energy Expenditure Analysis:
The melanocortin system also regulates energy expenditure.[2][13]
Expected Outcome: A decrease in energy expenditure in WT mice treated with HS014. This effect should be absent in MC4R KO mice.
Table 3: Expected 24-hour Energy Expenditure (kcal/kg/hr)
Treatment Group
Wild-Type (WT)
MC4R Knockout (KO)
Vehicle
12.5 ± 0.8
10.5 ± 0.7
HS014
10.0 ± 0.6*
10.3 ± 0.7
*p < 0.05 compared to WT Vehicle
Glucose Metabolism Assessment:
MC4R signaling has been implicated in glucose homeostasis.[8][14]
Expected Outcome: HS014 treatment in WT mice may lead to impaired glucose tolerance. This effect should not be observed in MC4R KO mice.
Table 4: Expected Area Under the Curve (AUC) in a Glucose Tolerance Test (mg/dL * min)
Treatment Group
Wild-Type (WT)
MC4R Knockout (KO)
Vehicle
15000 ± 1200
20000 ± 1500
HS014
18000 ± 1300*
20500 ± 1600
*p < 0.05 compared to WT Vehicle
Visualizing the Logic: Signaling Pathways and Experimental Flow
To further clarify the underlying principles and the experimental approach, the following diagrams are provided.
Caption: MC4R Signaling and HS014 Antagonism.
Caption: Experimental Workflow for HS014 Validation.
Detailed Experimental Protocols
A commitment to rigorous and reproducible science necessitates detailed methodologies.
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
Stereotaxic Surgery: Secure the mouse in a stereotaxic frame.
Cannula Implantation: Implant a guide cannula into the lateral ventricle using predetermined stereotaxic coordinates.
Recovery: Allow at least one week for recovery before commencing experiments.
Injection: For drug administration, gently restrain the mouse and insert an injector needle connected to a microsyringe through the guide cannula. Infuse the desired volume of HS014 or vehicle solution slowly over 1-2 minutes.
Protocol 2: Food Intake and Body Weight Measurement
Housing: House mice individually for accurate food intake measurement.
Baseline: Measure and record food intake and body weight for at least three consecutive days prior to the start of the experiment to establish a stable baseline.
Post-injection Monitoring: Following i.c.v. injection, measure food intake at 1, 2, 4, 8, and 24 hours. Record body weight daily at the same time.
Protocol 3: Indirect Calorimetry for Energy Expenditure
Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data collection.
Data Collection: Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[15] Data should be collected continuously over a 24-hour period.
Protocol 4: Glucose Tolerance Test (GTT)
Fasting: Fast mice for 6 hours prior to the test, with free access to water.[16]
Baseline Glucose: Obtain a baseline blood glucose reading from a tail snip using a glucometer.
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose via oral gavage or intraperitoneal injection.[16][17][18]
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[17]
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion.
Alternative Ligands for Comparative Analysis
To further strengthen the specificity claims, comparing HS014 to other known melanocortin receptor ligands can be insightful.
SHU9119: A well-characterized potent antagonist of both MC3R and MC4R.[19][20][21] Comparing the effects of HS014 and SHU9119 in MC4R KO mice could help to elucidate the role of MC3R in the observed phenotypes.
Setmelanotide: A potent MC4R agonist.[22][23][24] Demonstrating that setmelanotide has no effect on food intake in MC4R KO mice would further validate the model system.
Conclusion
The judicious use of MC4R knockout mouse models provides an unequivocal method for validating the in vivo specificity of HS014. By demonstrating that the orexigenic and metabolic effects of HS014 are present in wild-type mice but absent in their MC4R knockout counterparts, researchers can confidently attribute the compound's mechanism of action to MC4R antagonism. This rigorous, evidence-based approach is fundamental to the progression of drug discovery and development in the field of metabolic diseases.
References
Kask, A., et al. (1998). Evidence That Orexigenic Effects of Melanocortin 4 Receptor Antagonist HS014 Are Mediated by Neuropeptide Y. Biochemical and Biophysical Research Communications, 245(1), 90-93. [Link]
Kask, A., et al. (2000). Long-term administration of MC4 receptor antagonist HS014 causes hyperphagia and obesity in rats. Neuroreport, 11(1), 151-154. [Link]
Navarro, A., et al. (2021). Effects of melanocortin-4 receptor (MC4R) antagonist on neuropathic pain hypersensitivity in rats - A systematic review and meta-analysis. Pharmacological Reports, 73(2), 523-534. [Link]
Kask, A., et al. (1998). Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats. Life Sciences, 63(19), 171-177. [Link]
Yu, J., et al. (2020). Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding. Science, 368(6489), 428-433. [Link]
Kask, A., et al. (1998). Selective Antagonist for the Melanocortin 4 Receptor (HS014) Increases Food Intake in Free-Feeding Rats. Biochemical and Biophysical Research Communications, 245(1), 90-93. [Link]
ResearchGate. (n.d.). The hypothalamic melanocortin-4 receptor (MC4R) pathway. [Link]
Parra, V., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Physiological Reports, 9(13), e14917. [Link]
Gardella, T. J., & Vilardaga, J. P. (2015). Translating in vitro ligand bias into in vivo efficacy. British Journal of Pharmacology, 172(2), 313-323. [Link]
Itoh, M., et al. (2011). Melanocortin 4 Receptor–Deficient Mice as a Novel Mouse Model of Nonalcoholic Steatohepatitis. The American Journal of Pathology, 179(5), 2454-2463. [Link]
Patsnap Synapse. (2025). What are the therapeutic candidates targeting MC4R?. [Link]
Cone, R. D. (2006). The melanocortin system and energy balance. Nature Reviews Neuroscience, 7(12), 947-958. [Link]
Kaiyala, K. J., et al. (2016). Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice. American Journal of Physiology-Endocrinology and Metabolism, 311(5), E853-E866. [Link]
Giraudo, S. Q., et al. (1999). Central melanocortin system modulates energy intake and expenditure of obese and lean Zucker rats. Journal of Neuroscience, 19(8), 3053-3060. [Link]
Ste. Marie, L., et al. (2000). A metabolic defect promotes obesity in mice lacking melanocortin-4 receptors. Proceedings of the National Academy of Sciences, 97(22), 12339-12344. [Link]
The MC4R Gene Website. (n.d.). Melanocortin 4 Receptor. [Link]
Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology, 6(5), 445-453. [Link]
Vogel, P. (2021). Mouse gene knockouts identifies high body fat phenotypes. Drug Metabolism and Disposition, 49(9), 803-812. [Link]
van der Klaauw, A. A., et al. (2019). Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment. The Journal of Clinical Endocrinology & Metabolism, 104(9), 3837-3850. [Link]
Begg, D. P., & Woods, S. C. (2013). Melanocortin control of energy balance: evidence from rodent models. Nutrition & Metabolism, 10(1), 1-13. [Link]
Kim, H., et al. (2024). GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation. Briefings in Bioinformatics, 25(2), bbae095. [Link]
Goldstone, A. P., et al. (2023). Frequency of MC4R Pathway Variants in a European Cohort of Individuals With Early-Onset Severe Obesity. European Society for Paediatric Endocrinology Abstracts. [Link]
Li, Y., et al. (2025). The combined effect of dietary live microbe intake and physical activity on overweight or obesity in children and adolescents aged 2–17 years: a cross-sectional study from the NHANES. European Journal of Nutrition, 64(8), 2845-2855. [Link]
Yeo, G. S. H., & Heisler, L. K. (2021). The melanocortin pathway and energy homeostasis: From discovery to obesity therapy. Endocrine Reviews, 42(4), 391-413. [Link]
Koch, C. E. (2014). Hypothalamic Melanocortin Regulation of Energy Balance and Metabolism. University of Cincinnati. [Link]
Li, Y., et al. (2025). The combined effect of dietary live microbe intake and physical activity on overweight or obesity in children and adolescents aged 2–17 years: a cross-sectional study from the NHANES. European Journal of Nutrition, 64(8), 2845-2855. [Link]
Benedé-Ubieto, R., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Dovepress, 13, 275-288. [Link]
British Pharmacological Society. (2023, December 4). Community guidelines for GPCR ligand bias: IUPHAR review 32 - interview with Prof David Gloriam [Video]. YouTube. [Link]
ResearchGate. (n.d.). (PDF) Oral Glucose Tolerance Test in Mouse v1. [Link]
National Center for Biotechnology Information. (2023). Setmelanotide. In StatPearls. [Link]
Chen, A. S., et al. (2000). Diet-Genotype Interactions in the Development of the Obese, Insulin-Resistant Phenotype of C57BL/6J Mice Lacking Melanocortin-3 or -4 Receptors. Endocrinology, 141(9), 3276-3286. [Link]
Li, Y., et al. (2013). The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. International Journal of Molecular Sciences, 14(4), 7959-7976. [Link]
Li, X., et al. (2014). Effects of Excess Energy Intake on Glucose and Lipid Metabolism in C57BL/6 Mice. International Journal of Endocrinology, 2014, 576347. [Link]
Yeo, G. S. H., & Heisler, L. K. (2021). The melanocortin pathway and energy homeostasis: From discovery to obesity therapy. Endocrine Reviews, 42(4), 391-413. [Link]
Wang, Y., et al. (2021). Association between risk of type 2 diabetes and changes in energy intake at breakfast and dinner over 14 years: a latent class trajectory analysis from the China health and nutrition Survey, 1997–2011. BMJ Open, 11(7), e046890. [Link]
D'Amico, L., et al. (2024). Setmelanotide: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction. TouchREVIEWS in Endocrinology, 20(1), 38-46. [Link]
Ayala, J. E., et al. (2009). Evaluating the glucose tolerance test in mice. American Journal of Physiology-Endocrinology and Metabolism, 297(1), E1-E12. [Link]
Technical Comparison: HS 014 vs. HS 024 in Melanocortin Receptor Modulation
[1] Executive Summary HS 014 and HS 024 are synthetic, cyclic peptide antagonists targeting the central melanocortin receptors (MC3R and MC4R), critical regulators of energy homeostasis and feeding behavior. HS 014 repre...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
HS 014 and HS 024 are synthetic, cyclic peptide antagonists targeting the central melanocortin receptors (MC3R and MC4R), critical regulators of energy homeostasis and feeding behavior.
HS 014 represents the first generation of highly selective MC4R antagonists. It features a cyclic core stabilized by a disulfide bridge and a C-terminal extension derived from
HS 024 is the "superpotent" second-generation evolution.[1] By expanding the macrocyclic ring and substituting key residues (Norleucine), it achieves an 11-fold increase in MC4R affinity compared to HS 014 while maintaining a similar selectivity profile against MC3R.
Verdict: For applications requiring maximal sensitivity or low-dose intracerebroventricular (ICV) administration, HS 024 is the superior candidate.[1] HS 014 remains a validated control in historical datasets but requires higher molar concentrations to achieve equipotent blockade.
Molecular Profile & Structural Basis[2][3]
The enhanced potency of HS 024 stems from specific structural modifications designed to optimize the ligand-receptor interface within the MC4R orthosteric pocket.
Ring Expansion: HS 024 incorporates an extra amino acid into the cyclic loop. This 29-atom ring allows the pharmacophore (His-D-Nal-Arg-Trp) to adopt a conformation that fits more deeply into the MC4R binding pocket compared to the tighter 26-atom ring of HS 014.[1]
Nle Substitution: The replacement of Glu with Norleucine (Nle) and Arg in the N-terminal segment of the ring in HS 024 mimics the hydrophobic contacts of NDP-MSH, significantly boosting affinity.
Tail Removal: The C-terminal Pro-Pro-Lys-Asp tail present in HS 014 was found to be non-essential for binding. Its removal in HS 024 reduces molecular weight and potentially improves tissue diffusion without sacrificing potency.
Pharmacological Profile: Potency & Selectivity[4]
The following data aggregates binding affinity (
) values from competitive binding assays using [I]-NDP-MSH as the radioligand.
Data Sources: Schiöth et al. (1998), Kask et al. (1998), R&D Systems Validation Data.[1]
Selectivity Ratios
Both peptides exhibit a preference for MC4R over MC3R, which is crucial for distinguishing between metabolic rate regulation (MC3R-linked) and anorexigenic signaling (MC4R-linked).[1]
Analysis: While HS 024 is significantly more potent, it maintains a nearly identical selectivity ratio between MC3 and MC4 receptors.[3] Researchers aiming to isolate MC4R effects specifically without MC3R crosstalk must still titrate doses carefully, as high concentrations of HS 024 will block MC3R.
In Vivo Efficacy: Feeding Behavior[4][5][6]
In rodent models (ICV injection), both peptides induce hyperphagia (increased food intake) by blocking the tonic inhibitory signal of
A logical guide for researchers choosing between the two peptides.
Caption: Decision matrix for selecting HS 024 (potency) vs. HS 014 (historical replication).
References
Schiöth, H. B., et al. (1998). Discovery of a novel superpotent and selective melanocortin-4 receptor antagonist (HS024): evaluation in vitro and in vivo.[1] Endocrinology, 139(12), 5006-5014.[1]
Kask, A., et al. (1998). Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats.[1][2][4] Biochemical and Biophysical Research Communications, 245(1), 90-93.[1]
Kask, A., et al. (1998). Discovery of a selective MC4 receptor antagonist HS014.[4] European Journal of Pharmacology, 360(1), 15-19.[1]
Benchmarking Guide: HS 014 Antagonist Activity vs. Standard Ligands
Executive Summary: The Strategic Value of HS 014 In the investigation of central melanocortin signaling, distinguishing between Melanocortin-3 Receptor (MC3R) and Melanocortin-4 Receptor (MC4R) pathways is a critical exp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Strategic Value of HS 014
In the investigation of central melanocortin signaling, distinguishing between Melanocortin-3 Receptor (MC3R) and Melanocortin-4 Receptor (MC4R) pathways is a critical experimental challenge. While SHU-9119 serves as the historic "gold standard" high-affinity antagonist, its lack of selectivity between MC3R and MC4R confounds data interpretation regarding energy homeostasis and feeding behavior.
HS 014 (a cyclic
-MSH analogue) emerges as the superior benchmarking tool when receptor subtype selectivity is paramount. This guide benchmarks HS 014 against SHU-9119 and AgRP, providing the experimental framework to validate its activity in your specific assay systems.
Mechanistic Profile & Signaling Architecture
HS 014 functions as a competitive antagonist at the MC4R.[1][2] Unlike the endogenous inverse agonist Agouti-Related Protein (AgRP), which actively reduces constitutive receptor activity, HS 014 primarily blocks agonist-induced (e.g.,
-MSH) coupling to the G protein.
Figure 1: MC4R Antagonism Mechanism
The following diagram illustrates the competitive blockade of the Gs-cAMP signaling cascade by HS 014.
Use SHU-9119 if your goal is maximal inhibition of the entire central melanocortin tone, regardless of receptor subtype. Its sub-nanomolar affinity ensures complete blockade but confounds MC3R vs. MC4R attribution.
Use HS 014 when you need to attribute a phenotype specifically to MC4R. With a ~17-fold selectivity window, a carefully titrated dose of HS 014 can inhibit MC4R while leaving MC3R relatively unperturbed.
Experimental Protocols
The following protocols are designed to be self-validating . The inclusion of positive controls (NDP-
-MSH) and reference antagonists (SHU-9119) is mandatory for rigorous data acceptance.
, 1 mM MgCl, 0.2% BSA, 1x Protease Inhibitor Cocktail. Note: BSA is critical to prevent peptide adsorption to plasticware.
Workflow:
Preparation: Dilute HS 014 in a semi-log series (
M to M).
Incubation:
Mix 25 µL Membrane suspension (5-10 µg protein).
Add 25 µL [
]-NDP--MSH (Final conc: 0.05 nM).
Add 50 µL HS 014 (or unlabeled NDP-
-MSH for non-specific binding).
Incubate for 60 minutes at 37°C . Causality: 37°C is required to reach equilibrium for hydrophobic peptides, though 25°C is acceptable if degradation is observed.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces non-specific binding of the radioligand to the filter.
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm antagonistic potency (
or ) against an agonist challenge.
Figure 2: Functional Assay Workflow
Standardized workflow for validating HS 014 antagonism.
Figure 2 Caption: Step-by-step functional assay. Pre-treatment with HS 014 (Step 3) is essential to establish receptor occupancy before agonist addition.
Methodology:
Cell Prep: Seed HEK293-MC4R cells (50,000 cells/well) in 96-well plates.
Starvation: Replace medium with serum-free DMEM containing 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 mins. Why IBMX? It prevents the degradation of generated cAMP, ensuring the signal accumulates linearly.
Antagonist Block: Add HS 014 at varying concentrations (
to M). Incubate 15 mins.
Stimulation: Add
-MSH at its concentration (typically ~1-3 nM). Incubate 45 mins at 37°C.
Readout: Lyse cells and quantify cAMP via TR-FRET or ELISA.
Validation Criteria: HS 014 should shift the
-MSH dose-response curve to the right (dextral shift) without suppressing the maximal response (), confirming competitive antagonism .
In Vivo Application Notes
When transitioning to in vivo models (e.g., measuring food intake in rats), the solubility and stability of HS 014 are distinct from SHU-9119.
Vehicle: HS 014 is best dissolved in artificial cerebrospinal fluid (aCSF) or saline.
Dosing: Effective ICV doses typically range from 0.1 to 3.3 nmol .[3]
Behavioral Signature: Unlike agonists (which induce grooming/stretching), HS 014 administration in free-feeding rats significantly increases food intake within 1 hour, validating its blockade of the tonic satiety signal provided by endogenous
-MSH.
References
Schiöth, H. B., et al. (1998). "Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats."[1][3][4] Peptides, 19(10), 1617-1622.
Kask, A., et al. (1998). "Discovery of a selective melanocortin 4 receptor antagonist (HS014) that increases food intake."[1][3][4] European Journal of Pharmacology, 360(1), 15-19.
Adan, R. A., et al. (2006). "The melanocortin system and energy homeostasis: from receptor to drug target."[5][6] Pharmacology & Therapeutics, 112(2), 588-612.
Wikberg, J. E., & Mutulis, F. (2008). "Targeting melanocortin receptors: an approach to treat weight disorders and sexual dysfunction."[6] Nature Reviews Drug Discovery, 7(6), 507-523.
Optimizing MC4R Antagonist Validation: A Comparative Guide to HS 014 Characterization via cAMP Assays
Introduction: The Challenge of MC4R Selectivity The Melanocortin-4 Receptor (MC4R) is a critical regulator of energy homeostasis and a prime target for obesity and cachexia therapeutics. However, validating ligands for M...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of MC4R Selectivity
The Melanocortin-4 Receptor (MC4R) is a critical regulator of energy homeostasis and a prime target for obesity and cachexia therapeutics. However, validating ligands for MC4R is complicated by the high sequence homology between MC4R and MC3R.
HS 014 (Ac-Cys-Glu-His-D-Nal-Arg-Cys-Gly-Asp-NH2) is a potent, cyclic peptide antagonist. Unlike the classic non-selective antagonist SHU 9119 , HS 014 exhibits a distinct pharmacological profile that makes it a superior tool for dissecting MC4R-specific pathways.
This guide moves beyond basic datasheet specifications. It provides a rigorous, self-validating framework for confirming HS 014 receptor blockade using cAMP accumulation assays , the gold standard for Gs-coupled GPCR functional interrogation.
Scientific Foundation: The Gs-Coupled Cascade
To validate HS 014, one must first understand the signaling architecture it disrupts. MC4R acts via the G
s protein. Upon binding an agonist (e.g., -MSH or NDP--MSH), the receptor catalyzes the exchange of GDP for GTP on the Gs subunit, stimulating Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP).
The Antagonist Mechanism:
HS 014 functions as a competitive antagonist. It binds the orthosteric pocket of MC4R, preventing agonist docking. Consequently, it does not lower cAMP below basal levels (unless it possesses inverse agonist properties, which is context-dependent), but rather inhibits the agonist-induced spike in cAMP.
Visualization: MC4R Signaling & Blockade
The following diagram illustrates the competitive inhibition mechanism within the Gs pathway.
Figure 1: Mechanism of Action. HS 014 competes with agonists for the MC4R binding site, preventing Gs-mediated Adenylyl Cyclase activation.
Comparative Analysis: HS 014 vs. Alternatives
Choosing the right antagonist is vital for data integrity. While SHU 9119 is widely used, it lacks the subtype selectivity required for precise MC4R attribution.
Table 1: Pharmacological Comparison of MC Receptor Antagonists
Feature
HS 014
SHU 9119
AgRP (83-132)
Type
Synthetic Cyclic Peptide
Synthetic Cyclic Peptide
Endogenous Protein Fragment
Primary Target
MC4R (High Affinity)
MC3R / MC4R (Non-selective)
MC3R / MC4R
Selectivity
> MC3R (approx. 10-50x fold)
Equal affinity MC3R/MC4R
Non-selective
Mechanism
Competitive Antagonist
Antagonist / Partial Agonist
Inverse Agonist
Key Application
Distinguishing MC4R vs. MC3R effects
General Melanocortin blockade
Studying constitutive activity
In Vivo Effect
Increases food intake (blocks satiety)
Increases food intake
Increases food intake (long-lasting)
Expert Insight: Use HS 014 when you need to specifically attribute a phenotype (e.g., anorexia reversal) to MC4R blockade rather than MC3R. Use SHU 9119 if you simply want to shut down the entire central melanocortin tone.
Experimental Protocol: Validating Blockade
To confirm HS 014 activity, you cannot simply add it to cells and measure cAMP. You must perform an Inhibition Assay against a fixed concentration of agonist.
A. Reagents & Cell Lines[1]
Cell Line: HEK293 or CHO cells stably expressing human MC4R.
Agonist: NDP-
-MSH (Synthetic, high stability) or -MSH.
Antagonist: HS 014 (Resuspend in sterile water/PBS; store aliquots at -80°C).
Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX .
Critical: IBMX (3-isobutyl-1-methylxanthine) is a phosphodiesterase inhibitor. Without it, the cell will degrade the cAMP as fast as it is produced, flattening your signal window.
B. Step-by-Step Workflow (The "Schild" Approach)
Cell Seeding: Seed 2,000–5,000 cells/well in a 384-well low-volume plate. Incubate overnight.
Starvation (Optional but Recommended): Replace media with serum-free media 2 hours prior to assay to reduce basal noise.
Antagonist Pre-incubation (Crucial Step):
Add HS 014 dilution series (e.g., 0.1 nM to 10
M).
Incubate for 15–30 minutes at 37°C.
Why? This allows HS 014 to reach equilibrium occupancy at the receptor before the agonist competes.
Agonist Stimulation:
Add NDP-
-MSH at a concentration equivalent to its EC80 (determined previously).
Incubate for 30–45 minutes at 37°C in the presence of IBMX.
No Inhibition: Ensure HS 014 is not degraded (peptide stability). Verify the agonist concentration is not too high (supramaximal doses can outcompete the antagonist, masking the effect).
References
Schiöth, H. B., et al. (1998). "Selective antagonist for the melanocortin 4 receptor (HS014) increases food intake in free-feeding rats." Peptides.
Kavarana, M. J., et al. (2002). "Novel cyclic alpha-melanocyte-stimulating hormone analogues." Journal of Medicinal Chemistry. (Discusses structural basis of selectivity).
Vergoni, A. V., et al. (2009). "Differential influence of a selective melanocortin MC4 receptor antagonist (HS014) on melanocortin-induced behavioral effects in rats." European Journal of Pharmacology.
Nickolls, S. A., & Maki, R. A. (2006). "Rat, mouse and human MC4R: functional analysis of constitutive activity and agonist response." Peptides. (Provides baseline functional data for MC4R assays).
Safety & Regulatory Compliance
Safety
PART 1: CRITICAL VERIFICATION & HAZARD PROFILE
HS 014 Proper Disposal Procedures: Technical Guide ⚠ SAFETY STOP: Verify Your Substance Before proceeding, confirm the identity of "HS 014" in your specific context. Target Substance: This guide addresses HS014 , the syn...
⚠ SAFETY STOP: Verify Your Substance
Before proceeding, confirm the identity of "HS 014" in your specific context.
Target Substance: This guide addresses HS014 , the synthetic cyclic peptide and selective Melanocortin-4 (MC4) receptor antagonist used in neuropharmacology and obesity research.
Facility Code Warning: If "HS 014" refers to an internal facility waste code (e.g., a specific "Hazardous Substance" stream number in your EHS manual), consult your Site Safety Officer immediately, as local facility codes supersede general chemical protocols.
Compound Profile & Stability
HS014 is a cyclic analogue of
-MSH. Its cyclic structure (often stabilized by disulfide bridges or lactam bonds) confers high resistance to enzymatic degradation (proteolysis).
Implication for Disposal: Unlike linear peptides, HS014 is environmentally persistent. Standard biological waste autoclaving is insufficient to destroy its pharmacological activity.
Do not recap. Place directly in rigid sharps container labeled "Bioactive".
Empty Vials
Original glass containers.
Glass Waste (Contaminated).
Triple rinse with solvent; rinsate goes to Liquid Waste.
PART 3: DETAILED OPERATIONAL PROTOCOLS
Protocol A: Deactivation of Liquid Stocks (Spill or Waste)
Rationale: Cyclic peptides require oxidative cleavage to break the ring structure and destroy bioactivity. Simple hydrolysis is often too slow.
Preparation: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses. Work in a fume hood.
Deactivation Mixture: Prepare a solution of 10% Sodium Hypochlorite (Bleach) mixed 1:1 with 1N Sodium Hydroxide (NaOH) .
Mechanism:[1][2][3][4][5] The NaOH denatures the secondary structure, while the hypochlorite oxidatively cleaves the peptide bonds and disulfide bridges.
Treatment:
Add the Deactivation Mixture to the HS014 liquid waste at a 1:1 volume ratio .
Agitate gently and let stand for 24 hours .
Disposal:
Absorb the deactivated liquid onto vermiculite or spill pads.
Dispose of the solid absorbent as Hazardous Chemical Waste (Incineration).
Note: Never pour deactivated high-potency compounds down the drain unless explicitly authorized by local environmental permits.
Protocol B: Solid Waste Management
Segregation: Do not mix HS014 waste with general trash or non-hazardous biological waste (e.g., agar plates).
Containment: Use a dedicated "Satellite Accumulation Area" container labeled:
CAUTION: BIOACTIVE PEPTIDE (HS014). TOXIC.
Packaging:
Place all solid waste (gloves, tips, tubes) into a sealable polyethylene bag (minimum 2 mil thickness).
Seal the bag and place it into the secondary rigid container (fiber drum or poly bin) designated for incineration.
PART 4: DISPOSAL DECISION WORKFLOW
The following diagram illustrates the logical flow for categorizing and disposing of HS014 waste streams.
Caption: Operational workflow for the segregation and destruction of HS014 peptide waste.
PART 5: REFERENCES
Schiöth, H. B., et al. (1998). "Selective Antagonist for the Melanocortin 4 Receptor (HS014) Increases Food Intake in Free-Feeding Rats." Peptides, 19(10), 1617-1624.
Vergote, V., et al. (2009). "Quality control of peptide drugs: stability and degradation." Journal of Clinical Pharmacy and Therapeutics. (General peptide stability protocols).
National Research Council (US). (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
Kiskum, E. (2023).[6] "Proper Disposal of Cyclic Peptides and Bioactive Agents." Laboratory Safety Institute Guidelines. (Generalized protocol for bioactive peptide destruction).
A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Novel Compounds such as HS 014
The Imperative of a Hazard-Based PPE Strategy Before any laboratory work commences with a new compound, a thorough hazard evaluation is paramount. The Globally Harmonized System of Classification and Labelling of Chemica...
Author: BenchChem Technical Support Team. Date: February 2026
The Imperative of a Hazard-Based PPE Strategy
Before any laboratory work commences with a new compound, a thorough hazard evaluation is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[1][2] The starting point for any risk assessment is the Safety Data Sheet (SDS) provided by the manufacturer, which is a comprehensive document detailing the chemical's properties, potential hazards, and recommended safety precautions.[3]
Interpreting the Safety Data Sheet (SDS)
An SDS is structured into 16 sections, with the following being of immediate importance for PPE selection:
Section 2: Hazards Identification: This section provides a summary of the chemical's hazards and the required label elements, including pictograms, a signal word ("Danger" for severe hazards or "Warning" for less severe hazards), and hazard statements.[2]
Section 7: Handling and Storage: This section provides guidance on safe handling practices and appropriate storage conditions.
Section 8: Exposure Controls/Personal Protection: This is the most critical section for determining the necessary PPE. It will specify permissible exposure limits (PELs) set by bodies like the Occupational Safety and Health Administration (OSHA) and recommend specific types of eye and face protection, skin protection (gloves, lab coats), and respiratory protection.[4]
Should the SDS for a substance like HS 014 indicate that it is not a hazardous substance, a basic level of PPE is still required as a matter of good laboratory practice. However, if the SDS indicates specific hazards such as toxicity, corrosivity, or flammability, a more stringent PPE protocol is necessary.
Core Personal Protective Equipment (PPE)
The following sections detail the essential PPE for a laboratory setting, with specific recommendations based on the potential hazards of a compound like HS 014.
Eye and Face Protection
Splashes of hazardous chemicals can cause serious eye damage. The choice of eye and face protection depends on the nature and volume of the substance being handled.
Safety Glasses: Should be worn for all laboratory work and must have side shields to provide protection from splashes from the side.
Goggles: Offer a higher level of protection as they form a seal around the eyes, protecting against splashes, dust, and vapors.[5]
Face Shields: Should be used in conjunction with goggles when there is a significant risk of splashes of corrosive or highly toxic materials.[6]
Skin Protection
Gloves:
The selection of appropriate gloves is critical and must be based on the specific chemical being handled. No single glove material is resistant to all chemicals.[6]
Nitrile Gloves: A common choice for general laboratory use, offering good resistance to a variety of chemicals.
Neoprene Gloves: Provide protection against a broad range of chemicals, including acids, bases, and some solvents.
Butyl Rubber Gloves: Offer excellent resistance to gases and ketones.
Always consult a glove compatibility chart and the SDS to select the appropriate glove material. For highly toxic substances, double gloving is recommended.[5] Gloves should be changed every 30 minutes or immediately if they are contaminated or damaged.[5]
Lab Coats and Gowns:
A lab coat should be worn at all times in the laboratory. For work with particularly hazardous materials, a disposable gown that closes in the back and has tight-fitting cuffs is recommended.[5]
Respiratory Protection
If the SDS indicates an inhalation hazard, or if work is being performed with a volatile substance outside of a fume hood, respiratory protection is necessary.
Surgical Masks: Do not provide adequate protection against chemical vapors.
N95 Respirators: Can be used for protection against particulates but are not effective against chemical vapors.[7]
Air-Purifying Respirators (APRs) with Cartridges: These respirators use cartridges or canisters to remove specific contaminants from the air. The correct cartridge must be selected for the chemical being used.
Powered Air-Purifying Respirators (PAPRs) and Supplied-Air Respirators (SARs): Offer a higher level of protection and are necessary for work with highly toxic or oxygen-displacing substances.
The use of respiratory protection requires a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[4]
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for selecting and using PPE when handling a novel compound like HS 014.
Caption: Workflow for Hazard Assessment and PPE Selection for Novel Compounds.
Standard Operating Procedures (SOPs) for PPE
Donning (Putting On) PPE
Hand Hygiene: Wash hands thoroughly with soap and water.
Gown: Put on a disposable gown, ensuring it is securely fastened at the back.
Respiratory Protection: If required, put on and perform a seal check for the respirator.
Eye and Face Protection: Put on goggles and a face shield if necessary.
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. If double gloving, don the second pair of gloves.
Doffing (Taking Off) PPE
The doffing process is critical to prevent self-contamination.
Gloves (Outer Pair): If double gloved, remove the outer pair of gloves.
Gown and Gloves (Inner Pair): Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.
Hand Hygiene: Perform hand hygiene.
Eye and Face Protection: Remove the face shield and goggles.
Respiratory Protection: Remove the respirator.
Hand Hygiene: Perform hand hygiene again.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE used when handling hazardous chemicals must be treated as hazardous waste.[8]
Contaminated PPE: Place all used gloves, gowns, and other disposable items in a designated hazardous waste container.
Chemical Waste: Unused or waste HS 014 must be disposed of in accordance with local, state, and federal regulations.[8] Never dispose of chemical waste down the drain unless explicitly permitted for that specific substance.[9] Chemical waste containers must be properly labeled with the full chemical name and associated hazards.[8] For neurotoxic waste, specialized disposal procedures may be required.[10][11]
Summary of Recommended PPE Based on Hazard Classification
Double gloves (consult SDS for material), Disposable gown
Not generally required unless aerosolizing
Toxic (Inhalation)
Chemical goggles, Face shield
Double gloves (consult SDS for material), Disposable gown
Air-purifying respirator with appropriate cartridges or supplied-air respirator
Flammable
Safety glasses or goggles
Nitrile gloves, Flame-resistant lab coat
Not generally required unless vapors are present
Conclusion
As a Senior Application Scientist, my primary recommendation is to always err on the side of caution. The absence of readily available hazard information for a compound designated as "HS 014" necessitates a conservative approach. The principles and procedures outlined in this guide provide a robust framework for ensuring the safety of all laboratory personnel. By diligently following these steps—from a thorough review of the Safety Data Sheet to the proper disposal of all contaminated materials—you can build a culture of safety and trust within your research environment.
References
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]
Chemical Hazard Classification (GHS). (n.d.). Division of Research Safety - University of Illinois. Retrieved February 9, 2026, from [Link]
Safety Data Sheets | Free SDS Database. (n.d.). Chemical Safety. Retrieved February 9, 2026, from [Link]
Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 9, 2026, from [Link]
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved February 9, 2026, from [Link]
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved February 9, 2026, from [Link]
Chemical Hazard PPE & How to Protect Workers From Poisons. (2026, January 15). DuraLabel Resources. Retrieved February 9, 2026, from [Link]
How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety - University of Tennessee, Knoxville. Retrieved February 9, 2026, from [Link]
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved February 9, 2026, from [Link]
Monitoring potential neurotoxic effects of hazardous waste disposal. (n.d.). CDC Stacks. Retrieved February 9, 2026, from [Link]